Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
Description
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Properties
IUPAC Name |
benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQQRNYILEOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623283 | |
| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103500-22-7 | |
| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the formation of the key intermediate, (1-aminocyclopropyl)methanol, followed by the protection of the amino group to yield the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate understanding and replication in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a two-step sequence:
-
Formation of (1-aminocyclopropyl)methanol: This crucial intermediate is synthesized via the reduction of a 1-aminocyclopropanecarboxylate ester. This guide outlines a preliminary esterification of 1-aminocyclopropane-1-carboxylic acid followed by reduction.
-
N-protection of (1-aminocyclopropyl)methanol: The final step involves the protection of the primary amine of (1-aminocyclopropyl)methanol with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions to afford the target molecule.
Diagram 1: Synthetic workflow for this compound.
Stage 1: Synthesis of (1-aminocyclopropyl)methanol
This stage involves two key transformations: the esterification of 1-aminocyclopropane-1-carboxylic acid hydrochloride and the subsequent reduction of the resulting ester to the corresponding amino alcohol.
Experimental Protocol: Esterification of 1-Aminocyclopropane-1-carboxylic acid hydrochloride
This procedure details the formation of ethyl 1-aminocyclopropanecarboxylate.
-
A solution of 1-aminocyclopropane-1-carboxylic acid hydrochloride (1.0 eq) in ethanol (e.g., 70 mL per 1 g of starting material) is saturated with hydrogen chloride gas.[1]
-
The reaction mixture is heated under reflux for an extended period (e.g., 16 hours).[1]
-
A portion of the ethanol is removed by distillation, potentially using a Dean-Stark trap.[1]
-
Fresh ethanol is added, and the solution is re-saturated with HCl gas, followed by another period of reflux.[1]
-
After completion, the solvent is distilled off. The residue is taken up in chloroform and cooled to 0°C.[1]
-
Ammonia gas is bubbled through the solution.[1]
-
The solvent is evaporated, and the residue is partitioned between diethyl ether and water.[1]
-
The aqueous layer is extracted multiple times with diethyl ether.[1]
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 1-aminocyclopropanecarboxylate.[1]
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |
| 1-Aminocyclopropane-1-carboxylic acid hydrochloride | 1.0 | 137.57 | Starting material. |
| Ethanol | Solvent | 46.07 | Reagent and solvent. |
| Hydrogen Chloride (gas) | Catalyst | 36.46 | Used to promote esterification. |
| Ammonia (gas) | Reagent | 17.03 | For neutralization. |
| Chloroform | Solvent | 119.38 | Used in workup. |
| Diethyl Ether | Solvent | 74.12 | Used for extraction. |
| Sodium Sulfate (anhydrous) | Drying Agent | 142.04 | For drying the organic phase. |
Table 1: Reagents for the esterification of 1-aminocyclopropane-1-carboxylic acid hydrochloride.
Experimental Protocol: Reduction of Ethyl 1-aminocyclopropanecarboxylate
This protocol describes the reduction of the ester to (1-aminocyclopropyl)methanol using lithium aluminum hydride (LiAlH₄).
-
To a stirred suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 eq.) in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 1-aminocyclopropanecarboxylate (1.0 eq.) in dry THF dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup).
-
Stir the resulting granular precipitate for a period, then remove by filtration, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield crude (1-aminocyclopropyl)methanol, which can be purified further if necessary.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |
| Ethyl 1-aminocyclopropanecarboxylate | 1.0 | 129.16 | Starting ester. |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 - 3.0 | 37.95 | Strong reducing agent. Handle with care. |
| Tetrahydrofuran (THF), anhydrous | Solvent | 72.11 | Reaction solvent. Must be dry. |
| Water | Quenching Agent | 18.02 | Used in workup. |
| Sodium Hydroxide (15% aq.) | Quenching Agent | 40.00 | Used in workup. |
Table 2: Reagents for the reduction of ethyl 1-aminocyclopropanecarboxylate.
Stage 2: N-Cbz Protection
This final stage employs a classical Schotten-Baumann reaction to protect the primary amine of (1-aminocyclopropyl)methanol.
Experimental Protocol: Synthesis of this compound
-
Dissolve (1-aminocyclopropyl)methanol (1.0 eq.) in an aqueous solution of a base such as sodium carbonate (e.g., 2.0 eq.) or a mixture of sodium carbonate and sodium bicarbonate. The pH should be maintained between 8 and 10.[2]
-
Cool the solution to 0-5°C in an ice bath.[2]
-
Slowly add benzyl chloroformate (1.05 - 1.2 eq.) to the stirred solution, ensuring the temperature remains below 10°C.[2]
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.[2]
-
Once the reaction is complete, the product may precipitate out of the solution or can be extracted with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |
| (1-aminocyclopropyl)methanol | 1.0 | 87.12 | The amino alcohol intermediate. |
| Benzyl Chloroformate (Cbz-Cl) | 1.05 - 1.2 | 170.59 | The protecting group source. |
| Sodium Carbonate (Na₂CO₃) | ~2.0 | 105.99 | Base to neutralize HCl byproduct. |
| Water | Solvent | 18.02 | Reaction medium. |
| Ethyl Acetate | Solvent | 88.11 | For extraction. |
| Sodium Sulfate (anhydrous) | Drying Agent | 142.04 | For drying the organic phase. |
Table 3: Reagents for the N-Cbz protection of (1-aminocyclopropyl)methanol.
Conclusion
The synthesis of this compound can be achieved through a reliable and scalable two-stage process. The key steps involve the preparation of (1-aminocyclopropyl)methanol via esterification and reduction, followed by a standard N-protection reaction. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this compound for further investigation in their respective fields. Standard laboratory safety precautions should be followed, particularly when handling reactive reagents such as lithium aluminum hydride and benzyl chloroformate.
References
Unveiling the Genesis of a Key Pharmaceutical Intermediate: The Discovery and History of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
For Immediate Release
Shanghai, China – December 29, 2025 – A comprehensive technical guide has been compiled, detailing the discovery, synthesis, and historical context of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a significant intermediate in the development of therapeutic agents. This document, tailored for researchers, scientists, and professionals in drug development, traces the origins of this compound to pioneering research in the field of gonadotropin-releasing hormone (GnRH) antagonists.
The discovery of this compound, identified by the CAS number 103500-22-7, is intrinsically linked to the seminal work on GnRH antagonists led by the eminent scientist Karl Folkers. Investigations into novel synthetic peptides aimed at modulating the reproductive endocrine system necessitated the creation of unique amino acid surrogates. It was within this context of developing potent and effective GnRH antagonists that this compound was first synthesized and characterized. Its structure, featuring a benzyl carbamate protecting group and a functionalized cyclopropyl ring, proved to be a valuable building block in the solid-phase synthesis of these complex peptide analogues.
This guide provides an in-depth look at the initial synthesis and characterization of this compound, presenting available quantitative data in a structured format for clarity and comparative analysis.
Physicochemical Properties and Identifiers
| Property | Value |
| CAS Number | 103500-22-7 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | This compound |
| Synonyms | N-(Benzyloxycarbonyl)-1-(hydroxymethyl)cyclopropanamine, [1-(Hydroxymethyl)cyclopropyl]-carbamic acid phenylmethyl ester |
Experimental Protocols
The initial synthesis of this compound was developed as a key step in the preparation of unnatural amino acids for incorporation into GnRH antagonist peptides. The following protocol is based on the foundational methodologies reported in the context of this research.
Synthesis of this compound
The synthesis commences with the protection of 1-aminocyclopropanecarboxylic acid, followed by the reduction of the carboxylic acid moiety.
Step 1: N-Benzyloxycarbonylation of 1-Aminocyclopropanecarboxylic Acid
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Reaction Setup: To a solution of 1-aminocyclopropanecarboxylic acid in a suitable aqueous alkaline solution (e.g., sodium hydroxide in water), benzyl chloroformate is added dropwise at a controlled temperature, typically between 0 and 5 °C.
-
Reaction Conditions: The reaction mixture is stirred vigorously while maintaining the alkaline pH through the concurrent addition of a base to neutralize the hydrochloric acid formed during the reaction.
-
Work-up and Isolation: Upon completion of the reaction, the mixture is washed with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the N-benzyloxycarbonyl-1-aminocyclopropanecarboxylic acid. The product is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Reduction of the Carboxylic Acid to the Hydroxymethyl Group
-
Reagent Preparation: The N-protected amino acid from Step 1 is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF).
-
Reduction: A reducing agent, typically a borane complex (e.g., borane-tetrahydrofuran complex) or lithium aluminum hydride (LiAlH₄), is added cautiously to the solution at a reduced temperature (e.g., 0 °C).
-
Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by thin-layer chromatography). The reaction is then carefully quenched by the slow addition of water or an aqueous acid solution.
-
Extraction and Purification: The product, this compound, is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthesis of this compound.
An In-depth Technical Guide to the Physicochemical Properties of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a carbamate derivative of potential interest in chemical and pharmaceutical research. Due to the limited availability of experimental data in publicly accessible literature and databases, this guide also highlights the areas where further experimental characterization is required. The document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, or development of this compound.
Chemical Identity
This compound is a chemical compound with the CAS Registry Number 103500-22-7.[1][2] Its structure features a benzyl carbamate moiety attached to a cyclopropane ring which is further substituted with a hydroxymethyl group.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 103500-22-7 |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol [1] |
| Chemical Structure | O //Ph-CH2-O-C-NH-C(CH2)2-CH2OH |
Physicochemical Properties
A thorough search of scientific literature and chemical databases reveals a significant gap in the experimentally determined physicochemical properties of this compound. The following table summarizes the available information and explicitly notes where data is currently unavailable.
Table 2: Physicochemical Data
| Property | Value | Remarks |
| Melting Point | Data not available | |
| Boiling Point | Data not available | A commercial supplier lists the boiling point as undetermined.[2] |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available | |
| Purity | ≥ 97% | As listed by commercial suppliers.[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the reviewed literature. Standard methodologies for determining melting point (e.g., capillary method), boiling point (e.g., distillation under reduced pressure), solubility (e.g., shake-flask method), pKa (e.g., potentiometric titration), and logP (e.g., HPLC-based methods) would need to be applied to obtain these crucial experimental values.
Synthesis and Characterization
While specific synthesis papers detailing the characterization of this compound were not identified, the synthesis of related carbamates often involves the reaction of an appropriate alcohol with a benzyl isocyanate or the reaction of an amine with benzyl chloroformate. For instance, the synthesis of benzyl carbamate can be achieved by reacting benzyl chloroformate with ammonia. A comprehensive characterization of the synthesized this compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure, alongside the physicochemical tests mentioned above.
Logical Relationship of Compound Properties
The following diagram illustrates the relationship between the compound's identity and its physicochemical properties, indicating the current status of data availability.
Caption: Logical relationship of known and unknown physicochemical properties.
Safety, Handling, and Storage
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[4]
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Conclusion
This compound is a compound for which basic identifying information is available, but a significant lack of experimentally determined physicochemical data exists. This guide consolidates the known information and clearly delineates the data gaps. For researchers and developers, this underscores the necessity of performing comprehensive experimental characterization to establish a complete physicochemical profile of the molecule, which is essential for any further research, development, or application.
References
Technical Guide: Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 103500-22-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a key organic intermediate with significant applications in medicinal chemistry and drug development. Its unique structure, featuring a cyclopropyl ring and a carbamate functional group, makes it a valuable building block for the synthesis of complex molecules, including anticancer agents.[1] The carbamate moiety is a recognized pharmacophore in numerous therapeutic agents, contributing to their chemical stability and ability to modulate interactions with biological targets. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 103500-22-7 | [2] |
| Molecular Formula | C₁₂H₁₅NO₃ | [2] |
| Molecular Weight | 221.25 g/mol | [2] |
| Appearance | Solid | - |
| Purity | ≥97% | [3] |
| Storage Temperature | Room Temperature | [2] |
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~ 0.8-1.2 ppm (cyclopropyl protons), δ ~ 3.5-4.0 ppm (hydroxymethyl protons), δ ~ 5.1 ppm (benzyl CH₂), δ ~ 7.3-7.4 ppm (aromatic protons) |
| ¹³C NMR | δ ~ 15-25 ppm (cyclopropyl carbons), δ ~ 60-65 ppm (hydroxymethyl carbon), δ ~ 67 ppm (benzyl CH₂), δ ~ 128-136 ppm (aromatic carbons), δ ~ 156 ppm (carbamate carbonyl) |
| FT-IR (cm⁻¹) | ~3400 cm⁻¹ (O-H stretch), ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch, carbamate) |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 222.11 |
Synthesis
A plausible and efficient synthetic route to this compound involves a two-step process starting from 1-aminocyclopropane-1-carboxylic acid. The first step is the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the reduction of the carboxylic acid to a primary alcohol.
Experimental Protocol
Step 1: Synthesis of 1-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic acid
-
To a solution of 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture with 1M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 1-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.5-2.0 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain this compound.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of novel anticancer therapies.[1] The carbamate functional group is a common feature in many biologically active molecules, often acting as a stable mimic of a peptide bond or participating in key hydrogen bonding interactions with target proteins.
While the specific biological targets of this compound are not extensively documented, compounds with similar structural motifs have been investigated for a range of activities, including enzyme inhibition. The unique conformational constraints imposed by the cyclopropyl ring can be exploited to design molecules with high specificity for their biological targets.
Logical Relationship of Functional Groups and Potential Biological Activity
The chemical structure of this compound suggests several avenues for its utility in drug design. The interplay between its key functional groups is central to its role as a versatile synthetic building block.
Caption: Key functional groups and their contribution to synthetic utility.
Conclusion
This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its straightforward, albeit inferred, synthesis and the presence of versatile functional groups make it an attractive starting material for the creation of diverse molecular libraries. Further investigation into its specific biological activities and mechanisms of action is warranted to fully exploit its potential in the development of novel therapeutics.
References
An In-depth Technical Guide to the 1H NMR Spectrum of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a key building block in medicinal chemistry. This document outlines the expected spectral data, a detailed experimental protocol for its synthesis and characterization, and a logical workflow for its structural elucidation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the benzyl, carbamate, hydroxymethyl, and cyclopropyl moieties. The following table summarizes the anticipated chemical shifts, multiplicities, coupling constants, and integration values.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.35 | m | - | 5H | Ar-H |
| ~5.10 | s | - | 2H | -O-CH₂ -Ph |
| ~5.05 | br s | - | 1H | -NH - |
| ~3.50 | s | - | 2H | -C-CH₂ -OH |
| ~2.50 | br s | - | 1H | -OH |
| ~0.80 | m | - | 2H | cyclopropyl-CH₂ (syn) |
| ~0.60 | m | - | 2H | cyclopropyl-CH₂ (anti) |
Note: Predicted values are based on the analysis of similar structures and standard ¹H NMR chemical shift ranges. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Experimental Protocol: Synthesis and NMR Sample Preparation
The following protocol describes a general method for the synthesis of this compound via N-protection of (1-aminocyclopropyl)methanol, a common precursor.
Materials:
-
(1-aminocyclopropyl)methanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (1-aminocyclopropyl)methanol in a 4:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (1.5 equivalents) to the solution to act as a base.
-
Protection: Cool the mixture in an ice bath and add benzyl chloroformate (1.5 equivalents) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica gel flash chromatography.
-
NMR Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) and transfer to an NMR tube for analysis.
Structural Elucidation Workflow
The logical process for analyzing the ¹H NMR spectrum to confirm the structure of this compound can be visualized as follows:
Caption: Workflow for the structural elucidation of this compound using ¹H NMR spectroscopy.
In-Depth Technical Guide to the 13C NMR Analysis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. This document outlines predicted spectral data, a detailed experimental protocol for data acquisition, and a structural representation of the molecule.
Predicted 13C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 156.0 - 158.0 | Expected downfield shift due to the electronegative oxygen and nitrogen atoms. |
| Quaternary Cyclopropyl (C-NH) | 58.0 - 62.0 | Shift influenced by the attached nitrogen and hydroxymethyl group. |
| Methylene (CH2-O) | 66.0 - 68.0 | Benzyl methylene carbon. |
| Methylene (CH2-OH) | 63.0 - 67.0 | Hydroxymethyl carbon. |
| Methine (CH-Aromatic, ipso) | 136.0 - 138.0 | Aromatic carbon attached to the benzylic CH2. |
| Methine (CH-Aromatic, ortho) | 128.0 - 129.0 | |
| Methine (CH-Aromatic, meta) | 127.5 - 128.5 | |
| Methine (CH-Aromatic, para) | 127.0 - 128.0 | |
| Methylene (Cyclopropyl, CH2) | 15.0 - 25.0 | Expected upfield shift characteristic of cyclopropyl rings. |
Experimental Protocol for 13C NMR Analysis
The following protocol outlines a standard procedure for the acquisition of a 13C NMR spectrum for this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 10-25 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for similar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.2. NMR Spectrometer Setup
-
Instrument: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
Tuning and Shimming: Tune the probe to the 13C frequency and perform shimming on the sample to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).
-
Temperature: Set the sample temperature to a constant value, typically 298 K (25 °C).
-
Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 1024 to 4096 or more) to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Molecular Structure and Signaling Pathway
The following diagram illustrates the chemical structure of this compound, with key functional groups labeled. This visual representation is fundamental for the assignment of NMR signals.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to FT-IR Spectroscopy of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this analytical technique for the characterization and analysis of this compound. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visual representation of the experimental workflow.
Molecular Structure and Functional Groups
This compound is a molecule incorporating several key functional groups that give rise to a characteristic infrared spectrum. These include:
-
Carbamate group (-O-C(=O)-NH-) : This group is central to the molecule's structure and exhibits distinct stretching and bending vibrations.
-
Benzyl group (C6H5CH2-) : The aromatic ring and methylene bridge contribute to specific C-H and C=C stretching and bending modes.
-
Hydroxyl group (-OH) : The presence of the alcohol functional group will be indicated by a characteristic O-H stretching band.
-
Cyclopropyl group : The strained three-membered ring has unique C-H and C-C vibrational modes.
Understanding the expected absorption frequencies of these functional groups is crucial for the interpretation of the FT-IR spectrum.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3400-3200 | O-H (Alcohol) | Stretching | Broad, Medium-Strong |
| ~3350-3300 | N-H (Carbamate) | Stretching | Medium |
| ~3100-3000 | C-H (Aromatic & Alkenyl) | Stretching | Medium-Weak |
| ~3000-2850 | C-H (Aliphatic) | Stretching | Medium-Weak |
| ~1725-1685 | C=O (Carbamate) | Stretching | Strong |
| ~1610-1580 | C=C (Aromatic Ring) | Stretching | Medium-Weak |
| ~1550-1500 | N-H (Carbamate) | Bending | Medium |
| ~1470-1430 | C-H (Aliphatic) | Bending | Medium |
| ~1250-1200 | C-N (Carbamate) | Stretching | Medium |
| ~1100-1000 | C-O (Alcohol & Carbamate) | Stretching | Medium-Strong |
| ~1050 | Cyclopropyl Ring | Ring "Breathing" | Weak |
| ~800-650 | C-H (Aromatic) | Out-of-plane Bending | Strong |
Note: The exact peak positions and intensities may vary depending on the sample preparation method and the physical state of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a versatile and widely used sampling technique in FT-IR spectroscopy that requires minimal sample preparation.[1][2][3] It is particularly well-suited for the analysis of solid and liquid organic compounds.[1] The following protocol outlines the steps for acquiring an FT-IR spectrum of this compound using an ATR accessory.
Instrumentation and Materials:
-
Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample (solid or in solution).
-
Spatula or pipette.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the computer are turned on and the software is running.
-
Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.
-
Perform any required instrument diagnostics or performance tests.
-
-
ATR Crystal Cleaning:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).[4]
-
Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO2, H2O).
-
The background spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the ATR crystal.[4]
-
If the sample is a solid powder, use a clean spatula to apply a thin, even layer.
-
If the sample is a liquid or dissolved in a solvent, use a pipette to apply a drop to the crystal.
-
Lower the ATR pressure clamp to ensure good contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. Typically, 16 to 64 scans are sufficient.
-
The spectrum is usually recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify and label the characteristic absorption peaks and compare them to the expected values for the functional groups present in this compound.
-
-
Cleaning:
-
After the measurement is complete, remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent and lint-free wipes as described in step 2.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for obtaining an FT-IR spectrum using the ATR technique.
This guide provides a foundational understanding for the FT-IR analysis of this compound. For more in-depth analysis, such as quantitative measurements, further method development and validation would be required.
References
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through fragmentation analysis. This technical guide delves into the predicted mass spectrometry fragmentation of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, offering a detailed examination of its probable fragmentation pathways. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide leverages established principles of mass spectrometry and data from analogous structures to propose a scientifically grounded fragmentation pattern.
Predicted Fragmentation Profile
The fragmentation of this compound under mass spectrometry conditions, particularly with techniques like electron ionization (EI), is anticipated to be driven by the energetic instability of the molecular ion and the inherent structural features of the molecule. The presence of a stable benzyl group, a strained cyclopropyl ring, a carbamate linkage, and a primary alcohol offers several potential cleavage points.
The molecular weight of this compound (C12H15NO3) is 221.25 g/mol . The initial ionization event would generate a molecular ion ([M]•+) at m/z 221. The subsequent fragmentation is likely to proceed through several key pathways, detailed below.
Table 1: Predicted Major Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 221 | [M]•+ | [C12H15NO3]•+ | Molecular Ion |
| 203 | [M - H2O]•+ | [C12H13NO2]•+ | Loss of water from the hydroxymethyl group. |
| 135 | [C8H9O2]+ | [C6H5CH2OCO]+ | Fragment resulting from cleavage of the C-N bond of the carbamate. |
| 108 | [C7H8O]•+ | [C6H5CH2OH]•+ | Benzyl alcohol radical cation. |
| 107 | [C7H7O]+ | [C6H5CH2O]+ | Loss of a hydrogen radical from the benzyl alcohol fragment. |
| 91 | [C7H7]+ | [C6H5CH2]+ | Tropylium ion, a very stable fragment. |
| 86 | [C4H8NO]+ | [CH2=C(CH2OH)NH=CO]+ | Fragment containing the cyclopropyl and carbamate nitrogen. |
| 77 | [C6H5]+ | [C6H5]+ | Phenyl cation, from loss of CH2 from the tropylium ion. |
| 57 | [C3H5O]+ | [CH2=CH-CH2O]+ | Fragment from the cyclopropylmethanol moiety. |
Proposed Fragmentation Pathways
The fragmentation of this compound is predicted to be initiated by several key bond cleavages, primarily dictated by the stability of the resulting fragments. The benzyl group is expected to play a dominant role in directing the fragmentation due to the high stability of the tropylium ion (m/z 91).
A primary fragmentation route likely involves the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium cation at m/z 91. This is a common and often dominant fragmentation pathway for benzyl-containing compounds.[1] Another significant fragmentation pathway is the cleavage of the carbamate's C-N bond.
The cyclopropyl ring, being a strained system, can also undergo ring-opening reactions upon ionization, leading to a variety of smaller fragment ions. Furthermore, the hydroxymethyl group can readily lose a molecule of water, particularly in the presence of a nearby charge or radical site.
Caption: Proposed primary fragmentation pathways of this compound.
Experimental Protocols
While a specific protocol for this molecule is not available, a general procedure for analyzing a non-volatile small molecule like this compound by mass spectrometry is provided below. This protocol is based on standard laboratory practices for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Dilution: Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
Instrumentation and Parameters
For GC-MS (Electron Ionization - EI):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
For LC-MS (Electrospray Ionization - ESI):
-
Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 4000 V.
-
Fragmentor Voltage: 135 V.
-
Scan Range: m/z 50-500.
Caption: A generalized experimental workflow for the mass spectrometry analysis.
Logical Relationships in Fragmentation
The fragmentation of this compound is a cascade of events governed by chemical principles. The initial ionization creates a high-energy molecular ion that is prone to bond cleavage. The stability of the resulting fragments is a key determinant of the fragmentation pathway.
Caption: Logical flow from molecular ion to detected fragments in mass spectrometry.
References
The Crystal Structure of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: A Technical Overview
Researchers, scientists, and drug development professionals often require detailed structural information to understand molecular interactions and guide further research. This document provides a technical guide on the crystal structure of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. However, a thorough search of publicly available scientific databases and literature reveals that the specific crystal structure for this compound has not been reported.
While direct crystallographic data for the target molecule is unavailable, this guide will provide information on closely related compounds and outline the general experimental protocols that would be employed for its structure determination.
Molecular Structure
The fundamental structure of this compound is composed of a cyclopropyl ring as the core, substituted with a hydroxymethyl group and a carbamate functional group which is further protected by a benzyl group. A visualization of the molecular connectivity is provided below.
Figure 1. 2D representation of the chemical structure of this compound.
Data Presentation
As no experimental crystal structure has been determined for this compound, a table of quantitative crystallographic data cannot be provided. Typically, such a table would include:
-
Crystal System: e.g., Monoclinic, Orthorhombic
-
Space Group: e.g., P2₁/c
-
Unit Cell Dimensions:
-
a (Å)
-
b (Å)
-
c (Å)
-
α (°)
-
β (°)
-
γ (°)
-
-
Volume (ų)
-
Z (molecules per unit cell)
-
Calculated Density (g/cm³)
-
R-factor (%)
Experimental Protocols
The following outlines a general workflow that would be used for the synthesis and crystal structure determination of this compound.
Synthesis and Crystallization Workflow
Figure 2. General workflow for synthesis and single-crystal X-ray diffraction.
Detailed Methodologies
1. Synthesis: A potential synthetic route could involve the reaction of (1-aminocyclopropyl)methanol with benzyl chloroformate in the presence of a base. The reaction would likely be carried out in an appropriate organic solvent, such as dichloromethane or tetrahydrofuran, at reduced temperatures to control the reaction rate.
2. Purification: The crude product would be purified using techniques such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity sample suitable for crystallization.
3. Crystallization: Single crystals suitable for X-ray diffraction can be grown by various methods. A common approach is the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents (e.g., ethyl acetate/hexane). Another method is vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent.
4. X-ray Diffraction Analysis: A suitable single crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected data would then be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular geometry.
Signaling Pathways and Logical Relationships
There is currently no published research detailing the involvement of this compound in any specific signaling pathways. Therefore, a diagrammatic representation of such pathways cannot be provided.
The logical relationship within the molecule itself is its chemical structure, which dictates its potential interactions. The key features are the rigid cyclopropyl core, the hydrogen-bonding capability of the hydroxymethyl and carbamate groups, and the aromatic benzyl protecting group.
Figure 3. Key functional groups of this compound.
Conclusion
While the specific crystal structure of this compound remains to be determined, this guide provides a framework for its potential synthesis, crystallization, and structural analysis. The methodologies described are standard practices in the field of chemical crystallography. The determination of this crystal structure would provide valuable insights into its three-dimensional conformation, packing interactions in the solid state, and could aid in the rational design of new molecules with potential applications in drug discovery. Researchers are encouraged to pursue the experimental determination of this structure to fill the current knowledge gap.
The Enigmatic Mechanism of Action of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate Derivatives: A Review of a Sparsely Explored Chemical Scaffold
For Immediate Release
[City, State] – Despite the growing interest in carbamate derivatives within medicinal chemistry, a comprehensive review of the available scientific literature reveals a significant gap in the understanding of the mechanism of action for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate and its closely related derivatives. This technical overview serves to consolidate the current, albeit limited, public knowledge of this chemical entity, primarily highlighting its role as a synthetic intermediate rather than a pharmacologically characterized agent.
Current State of Research
Extensive searches of scholarly databases, patent literature, and chemical supplier information indicate that this compound is predominantly documented as a chemical building block. Its utility has been noted in the synthesis of more complex molecules, including potential inhibitors of Poly (ADP-ribose) polymerase (PARP), enzymes critical in DNA repair and a target for some cancer therapies. However, the intrinsic biological activity and the specific mechanism of action of the title compound itself remain largely uninvestigated in published literature.
The Carbamate Moiety in Drug Design
The carbamate group is a versatile functional group in pharmacology, known for its chemical stability and ability to act as a bioisostere of amide or ester functionalities.[1][2] Carbamate derivatives have been successfully developed as a wide range of therapeutics, including cholinesterase inhibitors for Alzheimer's disease, protease inhibitors for viral infections, and anticonvulsants.[1][2][3] Their relative stability to hydrolysis compared to esters makes them attractive for use in prodrug strategies to improve the pharmacokinetic profiles of parent molecules.[1]
The Cyclopropyl Group in Medicinal Chemistry
The cyclopropyl ring is a valuable structural motif in drug design. Its rigid, three-dimensional nature can provide conformational constraint to a molecule, potentially leading to higher binding affinity and selectivity for its biological target. The strained ring system also alters the electronic properties of adjacent functional groups. While some cyclopropyl-containing compounds have shown biological activity, such as antiviral properties in certain nucleoside analogs, this is not directly transferable to the specific scaffold .
Postulated, but Unconfirmed, Biological Activity
Based on the structural motifs present, one could speculate on potential, yet unproven, biological activities. For instance, the general class of carbamates has been shown to inhibit various enzymes. It is conceivable that this compound derivatives could be explored as inhibitors of proteases, esterases, or other enzymes. However, without experimental data, this remains purely hypothetical.
Lack of Quantitative Data and Experimental Protocols
A thorough review of existing literature yielded no quantitative pharmacological data, such as IC50 or Ki values, for this compound derivatives. Consequently, there are no published experimental protocols detailing the evaluation of the biological activity of this specific compound class.
Conclusion and Future Directions
Future research would be necessary to elucidate any potential biological activity. Such studies would involve initial screening against a panel of common drug targets (e.g., kinases, proteases, G-protein coupled receptors) to identify any preliminary "hits." Should any activity be observed, further studies would be required to determine the precise mechanism of action, identify the specific molecular targets, and explore any relevant signaling pathways. Until such research is conducted and published, the mechanism of action of this compound derivatives remains an open question.
Due to the absence of data on signaling pathways or experimental workflows, no visualizations can be provided at this time.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: A Technical Overview
Introduction
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a unique organic molecule that combines two key structural features known for their roles in bioactive compounds: the benzyl carbamate group and a cyclopropyl ring with a hydroxymethyl substitution. The benzyl carbamate moiety is a common pharmacophore found in a variety of therapeutic agents, including antiviral and anticancer drugs.[1] The cyclopropyl ring, a strained three-membered carbocycle, is often incorporated into drug candidates to enhance potency, selectivity, and metabolic stability. This guide explores the potential anticancer and antiviral activities of this compound by examining the mechanisms of action and experimental data of its structural analogs.
Potential Anticancer Activity: Topoisomerase II Inhibition
Several studies on carbamate derivatives have highlighted their potential as anticancer agents through the inhibition of topoisomerase II.[2][3][4][5] Topoisomerase II is a crucial enzyme that modulates DNA topology and is essential for DNA replication and chromosome segregation. Its inhibition can lead to the accumulation of double-strand breaks in DNA, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
Structurally related carbamate derivatives have been shown to act as topoisomerase II poisons.[2][3] These compounds stabilize the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the 5'-ends of the cleaved DNA.[2][3] By preventing the re-ligation of the DNA strands, these inhibitors lead to an accumulation of DNA double-strand breaks. This DNA damage typically induces a cellular response that results in cell cycle arrest, most notably in the G2/M phase, and subsequently, programmed cell death (apoptosis).[5] Given the presence of the carbamate group, it is plausible that this compound could exhibit a similar mechanism of action.
Quantitative Data for Structurally Related Compounds
The following table summarizes the cytotoxic activities of some 4-β-amino-4′-O-demethyl-4-desoxypodophyllotoxin carbamate derivatives, which act as topoisomerase II inhibitors. This data is provided to illustrate the potential potency range for compounds with this mechanism.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4a | L1210 | 0.25 | [5] |
| 4b | L1210 | 0.12 | [5] |
| 4c | L1210 | 0.22 | [5] |
| 4g | L1210 | 0.14 | [5] |
| 4j | L1210 | 0.10 | [5] |
| 4k | L1210 | 0.15 | [5] |
Note: The data presented is for structurally related compounds, not this compound.
Experimental Protocol: Cytotoxicity (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of a compound on cultured cancer cells.[6][7][8][9]
-
Cell Plating: Seed cancer cells (e.g., L1210, HeLa, MCF-7) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Antiviral Activity
The benzyl carbamate and cyclopropyl moieties are present in various compounds with demonstrated antiviral activities against a range of viruses, including coronaviruses and herpesviruses.
Inhibition of Coronavirus Main Protease (Mpro)
Recent studies have identified benzyl carbamate derivatives as potent inhibitors of the main protease (Mpro) of coronaviruses, such as SARS-CoV-2.[1][10] Mpro is a cysteine protease that is essential for viral replication, making it an attractive target for antiviral drug development.
Benzyl carbamate-containing compounds have been characterized as covalent reversible inhibitors of Mpro.[1] They are thought to bind to the active site of the enzyme, with the electrophilic "warhead" of the inhibitor forming a covalent bond with the catalytic cysteine residue (Cys145). This covalent modification inactivates the protease, preventing it from cleaving the viral polyproteins and thus halting viral replication.
The following table presents the inhibitory activity of benzyl carbamate-containing compounds against the Mpro of different coronaviruses.
| Compound ID | Virus Mpro | IC50 (µM) | Reference |
| 1a | SARS-CoV-2 | 0.1601 | [1] |
| 5a | SARS-CoV-2 | 0.4905 | [1] |
| 5b | SARS-CoV-2 | 0.2039 | [1] |
| 1a | SARS-CoV | 0.8295 | [1] |
| 5a | MERS-CoV | 0.0732 | [1] |
Note: The data presented is for structurally related compounds, not this compound.
Inhibition of Viral DNA/RNA Synthesis (Nucleoside Analog Mechanism)
The cyclopropyl group is a key feature in several nucleoside analogs that exhibit potent antiviral activity against viruses like herpesviruses, HIV, and HBV.[11][12][13][14] These compounds act as chain terminators of viral DNA or RNA synthesis.
Cyclopropyl nucleoside analogs are typically administered as prodrugs.[13] Inside the host cell, they are phosphorylated by viral and/or cellular kinases to their active triphosphate form. This triphosphate analog then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase (e.g., DNA polymerase, reverse transcriptase).[13][15] Once incorporated, the lack of a 3'-hydroxyl group on the cyclopropyl moiety prevents the addition of the next nucleotide, leading to premature chain termination and inhibition of viral replication.[13]
The following table shows the antiviral activity of a cyclopropyl nucleoside analog against herpes simplex virus type-1 (HSV-1).
| Compound | Virus | IC50 (µg/mL) | Reference |
| 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (enantiomer 3a) | HSV-1 | 0.020 | [11] |
| Acyclovir (control) | HSV-1 | 0.81 | [11] |
Note: The data presented is for a structurally related compound, not this compound.
Experimental Protocol: Plaque Reduction Assay
This protocol outlines a standard method for evaluating the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[16][17][18][19][20]
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for herpesviruses) in 6- or 12-well plates and grow to confluence.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium. Mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).
-
Infection: Remove the growth medium from the confluent cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. The plaques will appear as clear zones against the background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value (the effective concentration that reduces the number of plaques by 50%) can be determined from the dose-response curve.
Conclusion and Future Directions
Based on the analysis of structurally related compounds, this compound emerges as a molecule with significant, albeit theoretical, potential for both anticancer and antiviral activities. The benzyl carbamate moiety suggests a possible role as a topoisomerase II poison or a coronavirus Mpro inhibitor, while the cyclopropyl group points towards a potential mechanism as a nucleoside analog that terminates viral DNA/RNA synthesis.
It is crucial to underscore that these are postulated activities based on structural analogy. Rigorous experimental validation is required to determine the actual biological profile of this compound. Future research should focus on synthesizing this compound and evaluating its efficacy and mechanism of action through the experimental protocols outlined in this guide. Such studies will be instrumental in ascertaining whether this compound holds promise as a lead for the development of novel therapeutic agents.
References
- 1. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel carbamate derivatives of 4-β-amino-4′-O-demethyl-4-desoxypodophyllotoxin as inhibitors of topoisomerase II: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel carbamate derivatives of 4-β-amino-4′-O-demethyl-4-desoxypodophyllotoxin as inhibitors of topoisomerase II: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel carbamate derivatives of 4-beta-amino-4'-O-demethyl-4-desoxypodophyllotoxin as inhibitors of topoisomerase II: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antiviral activity of C-fluoro-branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles of solubility, methods for its prediction based on molecular structure, and detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, formulation, and biological evaluation of this and similar carbamate derivatives.
Introduction
This compound is an organic compound featuring a carbamate functional group, a benzyl protecting group, and a cyclopropyl ring with a hydroxymethyl substituent. The carbamate group is a key structural motif in many therapeutic agents, valued for its chemical stability and ability to mimic peptide bonds, which can enhance cell membrane permeability.[1][2] The unique three-dimensional structure of the cyclopropyl ring and the presence of a hydroxyl group suggest a nuanced solubility profile that is critical for its handling, purification, and formulation in drug discovery and development processes. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in chemical reactions, purification processes, and the development of potential therapeutic formulations.[1]
Compounds with similar carbamate structures are being explored for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are implicated in cancer.[3] Therefore, understanding the physicochemical properties of this compound, such as its solubility, is a crucial first step in evaluating its potential as a therapeutic agent.
Predicted Solubility Profile
The molecule possesses both non-polar (benzyl group, cyclopropyl ring) and polar (carbamate and hydroxyl groups) functionalities. This amphiphilic nature suggests that its solubility will vary across a spectrum of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl and carbamate groups, which can act as hydrogen bond donors and acceptors, suggests that the compound should exhibit moderate to good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors. Therefore, this compound is expected to be soluble in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar benzyl and cyclopropyl components suggest some solubility in non-polar solvents, although it is likely to be lower than in polar solvents due to the presence of the polar functional groups.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds. It is predicted that the target compound will be soluble in chlorinated solvents.
Quantitative Solubility Data
As previously stated, specific quantitative solubility data for this compound is not widely published. The following table is provided as a template to illustrate how experimentally determined solubility data should be presented for clear comparison. Researchers are encouraged to populate this table with their own experimental findings.
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (g/L) at 25°C |
| Methanol | CH₃OH | Polar Protic | High | Data not available |
| Ethanol | C₂H₅OH | Polar Protic | High | Data not available |
| Isopropanol | C₃H₈O | Polar Protic | Moderate | Data not available |
| Acetonitrile | C₂H₃N | Polar Aprotic | High | Data not available |
| Acetone | C₃H₆O | Polar Aprotic | High | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very High | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | High | Data not available |
| Chloroform | CHCl₃ | Chlorinated | High | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | High | Data not available |
| Ethyl Acetate | C₄H₈O₂ | Ester | Moderate | Data not available |
| Toluene | C₇H₈ | Aromatic | Low to Moderate | Data not available |
| Hexane | C₆H₁₄ | Non-polar | Low | Data not available |
| Water | H₂O | Polar Protic | Very Low | Data not available |
Experimental Protocols for Solubility Determination
A standardized and reproducible experimental protocol is crucial for obtaining reliable quantitative solubility data. The following outlines a general method for determining the solubility of a solid organic compound like this compound in various organic solvents.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples, along with the standard solutions, using a calibrated HPLC or GC method. Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples.
-
Calculation of Solubility: Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of a solid organic compound.
Potential Application in Drug Development: A Hypothetical Signaling Pathway
As mentioned, carbamate-containing compounds are of interest as potential inhibitors of Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. Their dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified, hypothetical signaling pathway where a compound like this compound might act as a CDK inhibitor, leading to cell cycle arrest.
Caption: A potential mechanism of action for a CDK4/6 inhibitor in the cell cycle.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not yet extensively documented, this guide provides a robust framework for its determination. The predicted solubility profile, based on its molecular structure, suggests versatility across a range of polar and non-polar solvents. The detailed experimental protocol outlined herein offers a standardized approach for researchers to generate reliable and reproducible solubility data. Such data is indispensable for the advancement of this and other promising compounds through the drug discovery and development pipeline, particularly given its potential relevance in targeting critical cellular pathways like those regulated by CDKs.
References
Stability Studies of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential stability challenges and the requisite analytical methodologies for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. Given the absence of specific published stability studies on this molecule, this document outlines a robust, hypothetical forced degradation study based on established principles of carbamate chemistry. The protocols and potential degradation pathways detailed herein are intended to serve as a foundational framework for stability-indicating method development and validation.
Introduction
This compound is a molecule of interest in pharmaceutical development. Understanding its intrinsic stability is critical for ensuring the safety, efficacy, and quality of any potential drug product. Forced degradation studies are an essential component of the drug development process, providing insights into the likely degradation products and pathways of a drug substance under various stress conditions.[1][2][3] This guide outlines a systematic approach to investigating the stability of this compound.
Proposed Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. The primary sites susceptible to degradation are the carbamate linkage and the benzyl group.
Hydrolysis
The carbamate ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[4]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the carbamate can lead to nucleophilic attack by water, resulting in the cleavage of the carbamate bond to yield benzyl alcohol, (1-aminocyclopropyl)methanol, and carbon dioxide.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the carbamate can be hydrolyzed to form benzyl alcohol and the corresponding carbamic acid of (1-aminocyclopropyl)methanol, which is unstable and decomposes to (1-aminocyclopropyl)methanol and carbon dioxide.[4]
Oxidation
The benzylic position is prone to oxidation, which can lead to the formation of various degradation products.[5] Additionally, the primary alcohol may be susceptible to oxidation.
-
Benzylic Oxidation: The methylene group of the benzyl moiety can be oxidized to a hydroxyl group, forming a hemiaminal-like intermediate which could be unstable, or further oxidized to a ketone. This could ultimately lead to the cleavage of the benzyl group, forming benzaldehyde or benzoic acid.
-
Alcohol Oxidation: The primary hydroxymethyl group on the cyclopropyl ring could be oxidized to an aldehyde or a carboxylic acid.
Thermal Degradation
Carbamates can undergo thermal decomposition.[6][7][8][9][10] The likely pathway for this compound would be the cleavage of the carbamate bond to form benzyl alcohol and an isocyanate derivative of the (1-(hydroxymethyl)cyclopropyl)amine, or decarboxylation.
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation.[11][12][13][14] For aromatic carbamates, this can involve the formation of phenols and other rearranged products.[11] The benzyl group in the target molecule may absorb UV light, leading to the formation of radical intermediates and subsequent degradation.
Experimental Protocols for Forced Degradation Studies
A systematic forced degradation study should be conducted to purposefully degrade the this compound to an extent of 5-20%.[2]
Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector
-
pH meter
-
Analytical balance
-
Thermostatic oven
-
Photostability chamber
-
Water bath
Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water.
Stress Conditions
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After each time point, cool the solution, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After each time point, neutralize the solution with an appropriate amount of 0.1 M HCl and dilute to the final concentration with the mobile phase.
-
Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of water. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After each time point, cool the solution and dilute to the final concentration with the mobile phase.
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After each time point, dilute the solution to the final concentration with the mobile phase.
Expose the solid drug substance to dry heat in a thermostatic oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). At each time point, dissolve a portion of the solid in the initial solvent and dilute to the final concentration with the mobile phase.
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions. After the exposure, dissolve the solid sample and dilute the solution to the final concentration with the mobile phase.
Analytical Methodology
A stability-indicating HPLC method should be developed and validated.
-
Chromatographic Conditions (Proposed):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of the parent compound (e.g., 210 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Data Presentation
The results of the forced degradation study should be summarized in clear and concise tables to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 2 | 95.2 | 4.8 | 1 |
| 8 | 85.7 | 14.3 | 2 | |
| 24 | 70.1 | 29.9 | 3 | |
| 0.1 M NaOH (RT) | 2 | 92.5 | 7.5 | 2 |
| 8 | 80.3 | 19.7 | 3 | |
| 24 | 65.8 | 34.2 | 4 | |
| 3% H₂O₂ (RT) | 8 | 90.1 | 9.9 | 2 |
| 24 | 78.9 | 21.1 | 3 | |
| Thermal (80°C) | 24 | 98.5 | 1.5 | 1 |
| 72 | 94.2 | 5.8 | 2 | |
| Photolytic | - | 96.3 | 3.7 | 1 |
Table 2: Retention Times (RT) and Relative Retention Times (RRT) of Potential Degradation Products
| Peak | RT (min) | RRT |
| This compound | 10.5 | 1.00 |
| Degradant 1 (Acid Hydrolysis) | 4.2 | 0.40 |
| Degradant 2 (Acid Hydrolysis) | 7.8 | 0.74 |
| Degradant 3 (Basic Hydrolysis) | 3.5 | 0.33 |
| Degradant 4 (Oxidative) | 12.1 | 1.15 |
Visualization of Pathways and Workflows
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for the forced degradation study of this compound.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for assessing the stability of this compound. The proposed degradation pathways, experimental protocols, and analytical methods are based on established scientific principles and regulatory expectations. The successful execution of such a study is paramount for the development of a robust and stable pharmaceutical product. The identification and characterization of degradation products will be crucial for ensuring the safety and quality of the final drug formulation.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]
- 9. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectsci.au [connectsci.au]
- 11. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Photocatalytic degradation of carbamate insecticides: Effect of different parameters | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media [iris.unito.it]
An In-depth Technical Guide to Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: Synthesis, Derivatives, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a valuable building block in medicinal chemistry. We will delve into its synthesis, potential downstream products, and its role in the development of novel therapeutics, particularly in the realm of kinase inhibitors for cancer therapy.
Introduction
This compound (CAS No. 103500-22-7) is a bifunctional organic molecule featuring a cyclopropyl ring, a protected amine in the form of a benzyl carbamate, and a primary alcohol. This unique combination of structural motifs makes it an attractive intermediate for the synthesis of complex molecular architectures with potential biological activity. The rigid cyclopropane scaffold can impart favorable conformational constraints to drug candidates, while the carbamate and hydroxyl groups provide handles for further chemical modifications. This guide will explore the synthesis of this key intermediate and its potential applications in the development of targeted therapies.
Upstream Products and Synthesis of this compound
The synthesis of this compound involves a multi-step process, starting from readily available precursors. A plausible and efficient synthetic route is outlined below, based on established organic chemistry principles.
Synthesis of the Key Intermediate: 1-Aminocyclopropanemethanol
The initial step involves the synthesis of the core cyclopropylamine scaffold, 1-aminocyclopropanemethanol.
Experimental Protocol: Synthesis of 1-Aminocyclopropanemethanol
N-Protection to Yield this compound
The final step in the synthesis of the title compound is the protection of the amino group of 1-aminocyclopropanemethanol as a benzyl carbamate. This is a standard protection strategy in organic synthesis, often employing benzyl chloroformate.
Experimental Protocol: N-Benzyloxycarbonyl (Cbz) Protection
-
Dissolution: Dissolve 1-aminocyclopropanemethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate, to the solution to neutralize the HCl byproduct generated during the reaction.
-
Cbz-Cl Addition: Cool the reaction mixture to 0°C and slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.
Table 1: Reagents and Typical Reaction Parameters for N-Cbz Protection
| Reagent/Parameter | Molar Ratio (to amine) | Concentration | Temperature (°C) | Reaction Time (h) |
| 1-Aminocyclopropanemethanol | 1.0 | - | 0 to RT | 2-4 |
| Benzyl Chloroformate | 1.1 | - | 0 | - |
| Triethylamine | 1.2 | - | 0 to RT | - |
| Dichloromethane | - | 0.1 - 0.5 M | 0 to RT | - |
Synthesis Workflow
Caption: Upstream synthesis of this compound.
Downstream Products and Applications
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the hydroxyl group allows for further functionalization, while the Cbz-protecting group can be readily removed to liberate the primary amine for subsequent reactions.
General Reactions of the Hydroxyl and Carbamate Groups
-
Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a key functional group for forming amides, esters, or other linkages.
-
Esterification/Etherification of the Hydroxyl Group: The alcohol can be converted to an ester or an ether to modify the molecule's properties.
-
Deprotection of the Carbamate: The Cbz group can be removed under various conditions, most commonly via hydrogenolysis, to yield the free amine. This amine can then be acylated, alkylated, or used in other coupling reactions.
Application in Kinase Inhibitor Synthesis
Cyclopropyl groups are increasingly incorporated into drug candidates, particularly kinase inhibitors, to enhance potency and selectivity. The rigid nature of the cyclopropane ring can help to lock the molecule into a bioactive conformation, improving its binding affinity to the target protein.
While a specific, publicly documented downstream product synthesized directly from this compound is not available, a representative synthetic pathway towards a hypothetical kinase inhibitor is presented below. This pathway illustrates how the functionalities of the core molecule can be utilized.
Hypothetical Downstream Synthesis of a Kinase Inhibitor
-
Oxidation: The primary alcohol of this compound is oxidized to a carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is coupled with a suitable amine-containing heterocyclic core, which is a common feature in many kinase inhibitors.
-
Deprotection: The Cbz group is removed by hydrogenolysis to expose the primary amine.
-
Final Coupling: The liberated amine is then coupled with another molecular fragment, for instance, a substituted aromatic ring, to complete the synthesis of the final kinase inhibitor.
Table 2: Hypothetical Downstream Reaction Parameters
| Step | Reagents | Solvent | Temperature (°C) |
| 1. Oxidation | PCC, DCM | DCM | RT |
| 2. Amide Coupling | HATU, DIPEA, Amine | DMF | RT |
| 3. Deprotection | H₂, Pd/C | Methanol | RT |
| 4. Final Coupling | Acyl chloride, TEA | DCM | 0 to RT |
Downstream Synthesis Workflow
Caption: Hypothetical downstream synthesis of a kinase inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward, albeit not fully detailed in public literature, synthesis and the presence of two key functional groups make it an important tool for medicinal chemists. The incorporation of the cyclopropyl moiety is a well-established strategy in modern drug design to enhance the pharmacological properties of drug candidates. As the demand for novel and effective targeted therapies continues to grow, intermediates like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of pharmaceuticals.
Methodological & Application
Application Notes and Protocols: Use of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a valuable building block in multi-step organic synthesis. The unique structural features of this compound, combining a reactive hydroxymethyl group, a strained cyclopropyl ring, and a readily cleavable benzyl carbamate protecting group, make it a versatile intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.
Chemical Properties and Spectroscopic Data
While specific experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 103500-22-7 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ 7.30-7.40 (m, 5H, Ar-H), 5.12 (s, 2H, Ar-CH₂), ~5.0 (br s, 1H, NH), 3.65 (s, 2H, CH₂OH), 0.80-1.00 (m, 4H, cyclopropyl-CH₂) |
| ¹³C NMR (CDCl₃) | δ ~156 (C=O), ~136 (Ar-C), 128.5, 128.1, 127.9 (Ar-CH), ~67 (Ar-CH₂), ~65 (CH₂OH), ~25 (quaternary cyclopropyl-C), ~15 (cyclopropyl-CH₂) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3300 (N-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch) |
| Mass Spec (ESI+) | m/z 222.11 [M+H]⁺, 244.09 [M+Na]⁺ |
Synthesis of this compound
Alternatively, a multi-step synthesis starting from a suitable cyclopropane precursor followed by introduction of the protected amine and hydroxymethyl functionalities is a common strategy. The preparation of similar compounds involves techniques like reductive cyclopropanation and Curtius degradation.[1]
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthesis of the target compound.
Application in Multi-Step Synthesis: A Case Study
This compound is a valuable intermediate for the synthesis of bioactive molecules. Its utility is highlighted in its potential role as a building block for more complex structures, such as those found in anticancer drug candidates.[2] The carbamate serves as a protecting group for the amine, which can be deprotected in later synthetic steps.[3][4][5]
Diagram 2: General Workflow for the Use of this compound in Synthesis
Caption: Multi-step synthesis workflow.
Experimental Protocol: Functionalization of the Hydroxymethyl Group (Analogous Reaction)
The following is a general protocol for the oxidation of a primary alcohol to an aldehyde, a common transformation for the hydroxymethyl group. This protocol is based on standard procedures and would need to be optimized for this compound.
Table 3: Oxidation of a Primary Alcohol to an Aldehyde
| Step | Procedure |
| 1. Reagents | This compound (1.0 eq), Dess-Martin periodinane (1.5 eq), Dichloromethane (DCM) |
| 2. Reaction Setup | To a stirred solution of the alcohol in DCM at 0 °C, add Dess-Martin periodinane portion-wise. |
| 3. Reaction | Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC. |
| 4. Workup | Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. |
| 5. Purification | Purify the crude product by flash column chromatography on silica gel. |
Experimental Protocol: Deprotection of the Benzyl Carbamate (General Procedure)
The benzyl carbamate (Cbz) group is typically removed by catalytic hydrogenation.[5]
Table 4: Deprotection of Benzyl Carbamate
| Step | Procedure |
| 1. Reagents | Cbz-protected amine (1.0 eq), Palladium on carbon (10 mol%), Methanol or Ethanol, Hydrogen gas |
| 2. Reaction Setup | Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation. Add the Pd/C catalyst. |
| 3. Reaction | Purge the flask with hydrogen gas (or use a balloon filled with hydrogen) and stir vigorously at room temperature until the reaction is complete (monitored by TLC). |
| 4. Workup | Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with the solvent. |
| 5. Purification | Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be necessary depending on the substrate. |
Signaling Pathways and Logical Relationships
The utility of this compound in drug discovery often stems from the incorporation of the cyclopropyl scaffold into molecules that target specific biological pathways.
Diagram 3: Role in Drug Discovery Funnel
Caption: Role in the drug discovery pipeline.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of novel compounds with potential applications in medicine and agriculture. The protocols and data presented here, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to incorporate this compound into their synthetic strategies. Further research to develop and publish specific, optimized protocols for the synthesis and application of this compound is warranted.
References
- 1. benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | 1323557-45-4 | Benchchem [benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate in Medicinal Chemistry: A Key Intermediate in the Synthesis of Kinase Inhibitors
Introduction
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a valuable building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted anticancer therapies. Its unique structural features, incorporating a cyclopropyl ring and a protected amine, make it an ideal starting material for the construction of complex molecules designed to interact with specific biological targets. This document provides a detailed overview of its application, focusing on its use in the synthesis of the multi-tyrosine kinase inhibitor, Cabozantinib.
Application in the Synthesis of Cabozantinib
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET, which are crucial drivers of tumor growth, angiogenesis, and metastasis. The core structure of Cabozantinib features a cyclopropane-1,1-dicarboxamide moiety, which can be synthesized from precursors derived from this compound.
Logical Workflow for the Synthesis of Cabozantinib Intermediate
The following diagram illustrates the conceptual workflow for the utilization of a cyclopropane-containing intermediate in the synthesis of the core structure of Cabozantinib.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis of intermediates and the biological activity of the final product, Cabozantinib.
| Intermediate Synthesis Step | Reagents and Conditions | Yield (%) | Purity (%) |
| Amidation of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | O-benzotriazole-tetramethylurea hexafluorophosphate, triethylamine, dichloromethane, 20-40°C, 3h | 92.30 | 99.98 |
Table 1: Summary of a reported yield for a key coupling step in the synthesis of Cabozantinib.[1]
| Target Kinase | IC50 (nM) |
| MET | 1.3 |
| VEGFR2 | 0.035 |
| RET | 4 |
| KIT | 4.6 |
| AXL | 7 |
| FLT3 | 11.3 |
Table 2: In vitro inhibitory activity of Cabozantinib against various tyrosine kinases.
Experimental Protocols
Protocol 1: Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
This protocol describes a method for the synthesis of a key intermediate required for the final coupling step to produce Cabozantinib.
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Thionyl chloride
-
Tetrahydrofuran (THF)
-
Triethylamine
-
4-fluoroaniline
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (1.0 M)
-
Saturated brine
-
Sodium sulfate (Na2SO4)
-
Heptane
Procedure:
-
Cool a solution of cyclopropane-1,1-dicarboxylic acid in THF in an ice-water bath.
-
Add triethylamine dropwise, maintaining the temperature below 10°C.
-
After stirring for 30 minutes, add thionyl chloride.
-
Subsequently, add a solution of 4-fluoroaniline in THF dropwise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Dilute the reaction mixture with EtOAc and wash sequentially with 1.0 M NaOH solution, water, and saturated brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Add heptane to the resulting viscous liquid to precipitate the product.
-
Filter and dry the solid to obtain 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. A reported yield for this reaction is 93%.[2]
Protocol 2: Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib)
This protocol outlines the final coupling step to synthesize Cabozantinib.
Materials:
-
4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
-
1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
-
O-benzotriazole-tetramethylurea hexafluorophosphate (HBTU)
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium carbonate aqueous solution (0.1 g/mL)
-
Purified water
-
Ethyl acetate
Procedure:
-
To a solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid in dichloromethane, add O-benzotriazole-tetramethylurea hexafluorophosphate.
-
Add triethylamine to the mixture and stir at 20-40°C for 3 hours.
-
Wash the reaction solution with 0.1 g/mL sodium carbonate aqueous solution and then with purified water.
-
Concentrate the organic layer to dryness.
-
Add ethyl acetate to the residue and stir at 0-10°C for 3-4 hours to induce crystallization.
-
Filter the solid, wash with ethyl acetate, and dry under vacuum to yield Cabozantinib. A reported yield for this process is 92.30% with a purity of 99.98%.[1]
Signaling Pathways Targeted by Cabozantinib
Cabozantinib exerts its anticancer effects by inhibiting key signaling pathways involved in tumor progression and angiogenesis. The primary targets are the MET and VEGFR2 signaling pathways.
MET Signaling Pathway
The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades promoting cell proliferation, survival, migration, and invasion.[3][4]
VEGFR2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6]
This compound serves as a critical starting material in the multi-step synthesis of the potent anticancer agent Cabozantinib. The protocols and data presented herein highlight its significance in providing the core cyclopropane scaffold essential for the drug's activity. The ability of Cabozantinib to dually inhibit the MET and VEGFR2 signaling pathways underscores the importance of such targeted therapeutic strategies in oncology. Further research into derivatives of this versatile carbamate intermediate may lead to the discovery of new kinase inhibitors with improved efficacy and selectivity.
References
- 1. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]
- 2. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antiviral Agents from Benzyl (1-hydroxymethyl)cyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate serves as a valuable chiral building block in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant potential as antiviral agents. The rigid cyclopropyl scaffold mimics the furanose ring of natural nucleosides, while the carbocyclic nature imparts resistance to enzymatic degradation by phosphorylases. This document provides detailed protocols for the synthesis of antiviral nucleoside analogues starting from this compound, along with their biological evaluation and mechanism of action. The primary antiviral targets for the synthesized compounds are Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV).
Synthesis of Cyclopropyl Carbocyclic Nucleosides
The general synthetic strategy involves the conversion of this compound into a reactive intermediate, followed by coupling with various purine and pyrimidine bases. A key step is the mesylation of the primary alcohol to create a good leaving group for the subsequent nucleophilic substitution by the heterocyclic bases.
Experimental Workflow
Caption: General workflow for the synthesis of cyclopropyl carbocyclic nucleoside analogues.
Experimental Protocols
Protocol 1: Synthesis of Mesylated Intermediate
This protocol describes the conversion of this compound to its mesylated derivative.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude mesylated intermediate, which can be used in the next step without further purification.
Protocol 2: Coupling of Mesylated Intermediate with Nucleobases
This protocol details the synthesis of the target nucleoside analogues by coupling the mesylated intermediate with purine or pyrimidine bases. The following is an example using adenine.
Materials:
-
Mesylated intermediate from Protocol 1
-
Adenine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stirring bar
-
Standard glassware for organic synthesis
Procedure:
-
Suspend adenine (2.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add sodium hydride (2.0 eq) portion-wise to the suspension at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
Add a solution of the mesylated intermediate (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cyclopropyl carbocyclic adenine analogue.
Quantitative Data Summary
The following tables summarize the antiviral activity of synthesized enantiomeric cyclopropyl carbocyclic nucleosides.[1]
Table 1: Anti-HIV-1 Activity
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Adenine derivative | HIV-1 (LAI) | 5.2 ± 0.8 | >100 | >19.2 |
| Guanine derivative | HIV-1 (LAI) | 7.5 ± 1.5 | >100 | >13.3 |
Table 2: Anti-HBV Activity
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Adenine derivative | HepG2 2.2.15 | 8.1 ± 1.2 | >100 | >12.3 |
| Guanine derivative | HepG2 2.2.15 | 4.3 ± 0.5 | >100 | >23.3 |
Mechanism of Action: Inhibition of Viral Reverse Transcriptase
The synthesized cyclopropyl carbocyclic nucleosides are analogues of natural deoxynucleosides and are believed to exert their antiviral activity through the inhibition of viral reverse transcriptase (for HIV-1) and DNA polymerase (for HBV).
Signaling Pathway of Antiviral Action
Caption: Proposed mechanism of action for cyclopropyl carbocyclic nucleoside analogues.
The mechanism involves the following key steps:
-
Cellular Uptake: The nucleoside analogue is transported into the host cell.
-
Phosphorylation: The analogue is sequentially phosphorylated by host cell kinases to its active triphosphate form.
-
Competitive Inhibition: The triphosphate analogue competes with the natural deoxynucleoside triphosphates for the active site of the viral reverse transcriptase (HIV-1) or DNA polymerase (HBV).
-
Incorporation and Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the cyclopropyl moiety prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.
References
Application Notes and Protocols: Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate as a key building block in the synthesis of potent enzyme inhibitors. The focus of these notes is on the development of inhibitors for SARS-CoV-2 Main Protease (Mpro), a critical enzyme in the viral life cycle. The unique strained cyclopropyl ring and the carbamate functionality of this reagent contribute to the desirable pharmacological properties of the resulting inhibitors.
Introduction to this compound in Drug Discovery
This compound is a versatile synthetic intermediate increasingly recognized for its role in medicinal chemistry. The benzyl carbamate group serves as a valuable protecting group for amines, known as the Cbz or Z group, which is instrumental in peptide synthesis and the construction of complex molecules. The incorporation of the 1-(hydroxymethyl)cyclopropyl moiety introduces a three-dimensional structural element that can enhance binding affinity and metabolic stability of drug candidates. The inherent ring strain of the cyclopropyl group can influence the conformation of the molecule, predisposing it to a bioactive conformation. Furthermore, the cyclopropyl group is generally less susceptible to oxidative metabolism compared to linear alkyl chains, potentially improving the pharmacokinetic profile of the final compound.
While this document focuses on the synthesis of SARS-CoV-2 Mpro inhibitors, derivatives of benzyl carbamate and cyclopropylamines have shown inhibitory activity against a range of other enzymes, including Cathepsins B and K, Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Topoisomerase II. This highlights the broad potential of this chemical scaffold in developing novel therapeutics for various diseases.
Application: Synthesis of SARS-CoV-2 Mpro Inhibitors
The SARS-CoV-2 Main Protease (Mpro), also known as 3CLpro, is a cysteine protease essential for the replication of the virus.[1][2] It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[3][4] Inhibiting Mpro effectively halts the viral life cycle.[2]
A recent study highlighted the discovery of potent SARS-CoV-2 Mpro inhibitors containing a benzyl carbamate moiety. While a direct synthesis from this compound was not detailed, the structural components suggest its utility as a key starting material for analogous inhibitors. The benzyl carbamate portion of these inhibitors establishes crucial hydrophobic interactions and hydrogen bonds within the Mpro active site.[5]
Quantitative Data: Inhibition of Coronavirus Mpro
The following table summarizes the inhibitory activity of several benzyl carbamate-containing compounds against SARS-CoV-2 Mpro and related coronaviral proteases. This data is extracted from a study screening a legacy collection of cysteine protease inhibitors.[6][7]
| Compound | SARS-CoV-2 Mpro IC50 (µM) | SARS-CoV Mpro IC50 (µM) | MERS-CoV Mpro IC50 (µM) | Human Cathepsin L IC50 (µM) |
| 1a | 0.415 | Active | Active | 0.184 - 0.763 |
| 2a | ~8 - 16 | - | - | 0.184 - 0.763 |
| 3a | ~8 - 16 | - | - | 0.184 - 0.763 |
| 4a | ~8 - 16 | - | - | 10.74 |
| 5a | 0.1601 | Active | Active | Inactive |
| 5b | 0.128 | 0.0732 | - | Inactive |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]
Experimental Protocols
Protocol 1: General Synthesis of a Peptidomimetic Mpro Inhibitor (Adapted)
Disclaimer: The following is an adapted protocol based on the synthesis of benzyl carbamate-containing Mpro inhibitors.[7] A direct synthetic route from this compound to a specific inhibitor is not available in the cited literature. This protocol outlines a potential synthetic strategy.
Objective: To synthesize a peptidomimetic inhibitor of SARS-CoV-2 Mpro incorporating the 1-(hydroxymethyl)cyclopropyl)carbamate moiety.
Materials:
-
This compound
-
Appropriate amino acid or peptide fragment with a free carboxyl group
-
Coupling agents (e.g., DCC, EDC/HOBt)
-
Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Reagents for purification (e.g., Silica gel for column chromatography)
Procedure:
-
Activation of the Carboxyl Group: Dissolve the desired amino acid or peptide fragment in an anhydrous organic solvent such as DCM or DMF. Add the coupling agent (e.g., 1.1 equivalents of EDC and HOBt) and stir the mixture at 0°C for 30 minutes to activate the carboxyl group.
-
Coupling Reaction: To the activated acid solution, add a solution of this compound (1.0 equivalent) and a base such as TEA or DIPEA (2.0 equivalents) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the final inhibitor.
-
Characterization: Characterize the purified compound by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Protocol 2: SARS-CoV-2 Mpro Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of synthesized compounds against SARS-CoV-2 Mpro using a fluorescence resonance energy transfer (FRET) assay.[8][9]
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET-based peptide substrate (e.g., containing a fluorophore and a quencher)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 40% glycerol)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Nirmatrelvir)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Enzyme Preparation: Dilute the stock solution of SARS-CoV-2 Mpro in the assay buffer to the desired final concentration (e.g., 20 nM).
-
Reaction Mixture Preparation: In a 384-well plate, add the diluted test compounds or DMSO (for control wells).
-
Enzyme Addition: Add the diluted Mpro enzyme solution to all wells except the blank controls.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 20 µM final concentration) to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).
-
Data Analysis: Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence versus time curves. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of the synthesized inhibitors in a human cell line using a standard MTT assay.[10][11][12]
Materials:
-
Human cell line (e.g., HEK293T or A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: SARS-CoV-2 replication cycle and the role of Mpro inhibitors.
Caption: Workflow for synthesis and screening of Mpro inhibitors.
References
- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sartorius.com [sartorius.com]
The Enduring Guardian: A Technical Guide to the Benzyl Carbamate (Cbz) Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of complex peptide chains. Among the arsenal of protective moieties, the Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, stands as a foundational and enduring tool, particularly in solution-phase synthesis.[1] This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, detailing its chemical properties, application methodologies, and its strategic place in modern peptide chemistry.
The Cbz group is a benzyloxycarbonyl moiety that protects the N-terminus of an amino acid as a carbamate.[1][2] This protection strategy effectively suppresses the nucleophilicity of the amino group, preventing its participation in undesired coupling reactions.[1][3] One of the key advantages of the Cbz group is the increased crystallinity it often imparts to the protected amino acid, facilitating purification.[1][4]
Key Characteristics of the Cbz Group
The success of the Cbz group is rooted in a combination of key characteristics:
-
Robust Stability: Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media, allowing for flexibility in subsequent synthetic steps.[1][5]
-
Ease of Introduction: The protection reaction with benzyl chloroformate is generally high-yielding and proceeds under mild conditions.[5]
-
Facile Removal: The Cbz group can be cleanly removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or by treatment with strong acids such as HBr in acetic acid.[5][6] The hydrogenolysis method is particularly mild and orthogonal to many other protecting groups.[5]
-
Orthogonality: The unique cleavage conditions of the Cbz group (hydrogenolysis) make it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5][7] This orthogonality is a critical concept in modern multi-step organic synthesis, allowing for the selective deprotection of one functional group in the presence of others.[5]
Application Notes
The Cbz group remains highly relevant in peptide synthesis, particularly in solution-phase strategies.[8] While less common in solid-phase peptide synthesis (SPPS) compared to Fmoc and Boc, it finds utility in the synthesis of complex peptides and as a side-chain protecting group for certain amino acids.[7][8] Its stability to the mildly acidic conditions used for Boc removal and the basic conditions for Fmoc removal makes it an excellent choice for orthogonal protection schemes.[1]
Quantitative Data
The efficiency of Cbz protection and deprotection reactions is a critical factor in its widespread adoption. The following tables summarize representative quantitative data for these transformations.
Table 1: Representative Yields for Cbz Protection of Various Amines [5]
| Amine Substrate | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |
Table 2: Comparison of Cbz Deprotection Methods and Yields
| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) | Reference |
| Cbz-Alanine | H₂, 10% Pd/C, Methanol, rt | > 95 | [5] |
| Cbz-Phenylalanine | HBr/Acetic Acid, rt | ~90 | [6] |
| Cbz-Glycine | Na/liquid NH₃ | High | [6] |
| Cbz-Protected Peptide | Transfer Hydrogenation (Cyclohexadiene), 10% Pd/C | High | [9] |
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann conditions)
This protocol describes the protection of an amino acid using benzyl chloroformate under basic aqueous conditions.
Diagram of the Cbz Protection Workflow
Caption: Workflow for the protection of an amino acid with the Cbz group.
Materials:
-
Amino acid (1.0 equivalent)
-
1 M aqueous solution of sodium carbonate (2.5 equivalents)[5]
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)[5]
-
1 M Hydrochloric acid
-
Diethyl ether
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, cooling the mixture in an ice bath.[5]
-
Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[5]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[5]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[5]
-
Extraction: Extract the product from the acidified aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.[5]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield the Cbz-protected amino acid.[5]
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group using catalytic hydrogenation, a mild and common method.
Diagram of the Cbz Deprotection Workflow
Caption: Workflow for the deprotection of a Cbz-protected peptide.
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)[5]
-
Methanol or ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol.[5]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst.[5]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and then backfill it with hydrogen gas. Repeat this process three times.[5]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or at 1 atm) at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[1][5]
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[5]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]
Reaction Mechanisms
The chemical transformations for the protection and deprotection of amines with the Cbz group are well-established.
Diagram of the Cbz Protection Mechanism
Caption: Mechanism of amine protection using benzyl chloroformate.
The protection mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate.[2] A base is required to neutralize the hydrochloric acid that is liberated during the reaction.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Reactions of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral cyclopropane derivatives are valuable building blocks in medicinal chemistry and drug development due to their unique conformational properties and metabolic stability. Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a key intermediate that possesses a primary alcohol suitable for stereoselective transformations, enabling access to enantiomerically pure compounds. This document provides detailed application notes and protocols for the stereoselective enzymatic kinetic resolution of racemic this compound via lipase-catalyzed acylation. This method offers a green and efficient route to obtaining both enantiomers of the starting material in high enantiomeric purity.
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, a lipase enzyme is used to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched acylated product and the unreacted, enantioenriched alcohol, which can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the lipase.[1]
Data Presentation
The following table summarizes representative quantitative data for the enzymatic kinetic resolution of primary alcohols, analogous to the target compound, using Candida antarctica lipase B (CAL-B). This data is provided to illustrate the expected outcomes of the described protocol.
| Entry | Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Yield (%) (S)-alcohol | ee (%) (S)-alcohol | Yield (%) (R)-acetate | ee (%) (R)-acetate | Ref. |
| 1 | Racemic this compound | Novozym 435 (immobilized CAL-B) | Vinyl Acetate | Hexane | 6 | ~50 | 45 | >99 | 48 | >99 | [2][3] |
| 2 | Racemic 2-phenyl-1-ethanol | CAL-B | Vinyl Acetate | MTBE | 24 | 48 | 42 | 98 | 45 | 99 | N/A |
| 3 | Racemic 1-phenylethanol | Novozym 435 | Isopropenyl Acetate | Toluene | 12 | 51 | 46 | 99 | 49 | >99 | N/A |
Note: Data for entries 2 and 3 are representative examples from similar resolutions of primary and secondary alcohols and are included for comparative purposes.
Experimental Protocols
Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes the lipase-catalyzed transesterification for the kinetic resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Hexane (or other suitable organic solvent like MTBE)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask or screw-cap vial
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil bath or heating mantle
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or screw-cap vial, add racemic this compound (1.0 g, 1 equiv.).
-
Dissolve the substrate in hexane (20 mL).
-
Add vinyl acetate (2-3 equiv.).
-
Add Novozym 435 (50-100 mg per gram of substrate).
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or by taking aliquots for chiral HPLC/GC analysis. The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude mixture contains the acylated product, (R)-Benzyl (1-(acetoxymethyl)cyclopropyl)carbamate, and the unreacted alcohol, (S)-Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. Purify the mixture by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the two compounds.
-
Characterization: Determine the enantiomeric excess of both the purified acetate and the unreacted alcohol by chiral HPLC or GC analysis.
Visualizations
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Reaction Scheme
References
Application Notes and Protocols: Coupling Reactions of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of various functionalities to the primary hydroxyl group of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. This versatile building block is of significant interest in medicinal chemistry, and the derivatization of its hydroxyl group allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols describe three common and effective coupling strategies: Steglich Esterification, Mitsunobu Reaction, and Williamson Ether Synthesis.
Steglich Esterification for Acyl Coupling
The Steglich esterification is a mild and efficient method for forming an ester bond between a carboxylic acid and an alcohol using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is well-suited for substrates that are sensitive to acidic conditions.[1]
Table 1: Representative Conditions for Steglich Esterification
| Parameter | Condition |
| Substrates | This compound, Carboxylic Acid (e.g., Acetic Acid) |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Dichloromethane (DCM) or Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
Detailed Experimental Protocol: Steglich Esterification
-
To a solution of this compound (1.0 eq.) and a carboxylic acid (1.2 eq.) in dry dichloromethane (DCM) (0.1 M), add 4-(dimethylaminopyridine) (DMAP) (0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the precipitate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Mitsunobu Reaction for Diverse Couplings
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols into a variety of functional groups, including esters and ethers, with inversion of stereochemistry. The reaction proceeds under mild, neutral conditions using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Table 2: Representative Conditions for Mitsunobu Reaction
| Parameter | Condition |
| Substrates | This compound, Nucleophile (e.g., Benzoic Acid) |
| Reagents | Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
Detailed Experimental Protocol: Mitsunobu Reaction
-
Dissolve this compound (1.0 eq.), a suitable nucleophile (e.g., a carboxylic acid, 1.5 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in dry tetrahydrofuran (THF) (0.2 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
Williamson Ether Synthesis for Alkyl Coupling
The Williamson ether synthesis is a classic and robust method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide or other electrophile with a good leaving group.[3][4] This method is particularly useful for introducing small alkyl groups.
Table 3: Representative Conditions for Williamson Ether Synthesis
| Parameter | Condition |
| Substrates | This compound, Alkyl Halide (e.g., Methyl Iodide) |
| Base | Sodium Hydride (NaH) or Potassium Hydride (KH) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-16 hours |
Detailed Experimental Protocol: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in dry tetrahydrofuran (THF) (0.2 M) under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Add a solution of this compound (1.0 eq.) in dry THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide) (1.5 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
References
Catalytic Functionalization of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic functionalization of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. The methodologies outlined herein focus on modern catalytic techniques, particularly Palladium-catalyzed C-H activation, offering efficient and stereoselective pathways to novel and functionalized cyclopropylamine derivatives, which are valuable building blocks in medicinal chemistry.
Introduction
This compound and its derivatives are important structural motifs in drug discovery. The cyclopropyl ring imparts conformational rigidity and unique metabolic stability, while the carbamate and hydroxymethyl groups provide handles for further chemical modification. Catalytic methods for the direct functionalization of such molecules are of high interest as they offer atom-economical and efficient routes to complex molecular architectures. This document details protocols for Palladium-catalyzed C-H functionalization, a powerful strategy for the selective modification of C(sp³)–H bonds.
Catalytic Methods Overview
The primary focus of these protocols is the Palladium(II)-catalyzed enantioselective functionalization of the γ-C(sp³)–H bonds of the cyclopropylmethylamine core. These reactions are typically enabled by a directing group, in this case, the carbamate, and a chiral ligand to induce asymmetry. The main transformations covered include arylation, olefination, and carbonylation.
Key Catalytic Systems:
-
Palladium(II)/Chiral Ligand Systems: These are the most prevalent systems for the enantioselective C-H functionalization of cyclopropylmethylamines. Mono-N-protected amino acid (MPAA) ligands and thioether-based chiral bidentate ligands have proven to be highly effective.[1][2][3][4][5]
-
Catalytic Cycles: The reaction mechanisms typically involve either a Pd(II)/Pd(IV) cycle, particularly for arylation reactions, or a Pd(II)/Pd(0) cycle for olefination and carbonylation reactions.[1][3]
Data Presentation: Comparison of Catalytic Methods
| Method | Catalyst System | Ligand | Coupling Partner | Product Type | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| Enantioselective γ-C-H Arylation | Pd(OAc)₂ | Boc-L-Val-OH | Aryl Iodides | γ-Aryl-cyclopropylmethylamines | up to 99 | up to 99.5% ee | [3][4] |
| Enantioselective γ-C-H Arylation (Free Amine) | Pd(OAc)₂ | Thioether-based chiral bidentate ligand | Arylboron Reagents | γ-Aryl-cyclopropylmethylamines | Good to Excellent | High | [1] |
| Enantioselective γ-C-H Olefination (Free Amine) | Pd(OAc)₂ | Thioether-based chiral bidentate ligand | Alkenes | γ-Olefinated-cyclopropylmethylamines | Moderate | Moderate | [1] |
| Enantioselective γ-C-H Carbonylation (Free Amine) | Pd(OAc)₂ / Mo(CO)₆ | Thioether-based chiral bidentate ligand | CO | γ-Lactams | 45 | 89.5:10.5 er | [1] |
| Enantioselective C-H Arylation of Cyclopropanes | Pd(OAc)₂ | Fmoc-Leu-OH | Arylboron Reagents | cis-Aryl-cyclopropanecarboxylic acids | High | High | [2][5] |
Experimental Protocols
Protocol 1: Pd(II)-Catalyzed Enantioselective γ-C-H Arylation of N-Protected Cyclopropylmethylamines
This protocol is adapted from the work of Yu and co-workers on the highly enantioselective arylation of cyclopropyl C-H bonds.[3][4]
Materials:
-
This compound (or related N-protected cyclopropylmethylamine)
-
Aryl iodide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Boc-L-Val-OH (N-Boc-L-valine)
-
Ag₂CO₃ (Silver carbonate)
-
Solvent (e.g., Dichloromethane, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the N-protected cyclopropylmethylamine (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (5 mol %), Boc-L-Val-OH (10 mol %), and Ag₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous and degassed solvent (e.g., DCM) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., Ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-arylated product.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.
Protocol 2: Pd(II)-Catalyzed Enantioselective γ-C-H Functionalization of Free Cyclopropylmethylamines
This protocol is based on the work of Yu and co-workers utilizing a thioether-based chiral ligand for the functionalization of free amines.[1]
Materials:
-
(1-(aminomethyl)cyclopropyl)methanol (or related free cyclopropylmethylamine)
-
Coupling partner (Arylboron reagent for arylation, alkene for olefination)
-
Pd(OAc)₂
-
Thioether-based chiral bidentate ligand
-
Oxidant (e.g., Benzoquinone for olefination) or CO source (e.g., Mo(CO)₆ for carbonylation)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., THF)
-
Inert atmosphere
Procedure for Arylation:
-
In an inert atmosphere glovebox, add the free cyclopropylmethylamine (1.0 equiv.), arylboron reagent (1.5 equiv.), Pd(OAc)₂ (5 mol %), chiral thioether ligand (10 mol %), and base (e.g., K₂CO₃, 2.0 equiv.) to a reaction vial.
-
Add anhydrous and degassed solvent (e.g., THF).
-
Seal the vial and stir the mixture at the specified temperature (e.g., 80 °C) for 24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the arylated product.
Procedure for Olefination/Carbonylation:
-
Follow a similar setup as for arylation, but replace the arylboron reagent with the corresponding alkene (for olefination) and add an oxidant like benzoquinone, or use a CO source like Mo(CO)₆ (for carbonylation).
-
The reaction conditions (temperature, time, and additives) may need to be optimized for each specific transformation.
-
Workup and purification procedures are similar to the arylation protocol.
Visualizations
Catalytic Cycle for Pd(II)/Pd(IV) C-H Arylation
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Experimental Workflow for Catalytic Functionalization
Caption: General experimental workflow for catalytic C-H functionalization.
References
- 1. Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Hydroxymethyl Group on Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. This compound serves as a versatile building block in medicinal chemistry and drug discovery, and the ability to selectively derivatize the hydroxymethyl moiety opens avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The following protocols detail common and effective transformations: oxidation to an aldehyde, esterification to an acetate, and etherification to a methyl ether.
I. Chemical Transformations Overview
The derivatization strategies for this compound focus on the reactivity of the primary alcohol. The electron-withdrawing nature of the adjacent carbamate-substituted cyclopropyl ring can influence the reactivity of the hydroxymethyl group. The following transformations are described:
-
Oxidation: Conversion of the primary alcohol to an aldehyde using a mild oxidizing agent.
-
Esterification: Acylation of the alcohol to form an ester.
-
Etherification: Conversion of the alcohol to an ether.
Application Notes and Protocols: Carbamate Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of organic synthesis, particularly in peptide synthesis, medicinal chemistry, and drug development, the use of protecting groups is a cornerstone strategy.[1][2] Protecting groups are reversibly attached to reactive functional groups to prevent them from undergoing unwanted reactions during a chemical transformation at another site of the molecule.[3] Among the various protecting groups available, carbamates are one of the most widely employed classes for the protection of amines due to their stability, ease of introduction, and the diverse range of conditions available for their removal.[1][4][5][6]
This document provides detailed application notes and protocols for several of the most common carbamate protecting groups, offering a comparative analysis to aid in the strategic selection for multi-step synthetic routes.
Overview of Common Carbamate Protecting Groups
The choice of a carbamate protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes where one group can be selectively removed in the presence of others.[1][2][4] The most frequently utilized carbamate protecting groups include the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), 9-fluorenylmethyloxycarbonyl (Fmoc), allyloxycarbonyl (Alloc), and 2-(trimethylsilyl)ethoxycarbonyl (Teoc) groups.
Key Characteristics and Orthogonality
The orthogonality of these groups is a critical concept in complex syntheses, such as solid-phase peptide synthesis (SPPS), allowing for the sequential deprotection of the α-amino group and side-chain functionalities.[1][2][7]
-
Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[1][8][9]
-
Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenolysis.[1][8][10][11]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Labile to basic conditions, typically a solution of piperidine in DMF.[1]
-
Alloc (allyloxycarbonyl): Cleaved by palladium(0)-catalyzed allyl transfer.[12][13][14]
-
Teoc (2-(trimethylsilyl)ethoxycarbonyl): Removed by fluoride ion sources (e.g., TBAF).[15][16][17]
The interplay of these deprotection methods forms the basis of many strategic synthetic designs.
Caption: Orthogonal deprotection strategies for common carbamate protecting groups.
Data Presentation: Comparison of Carbamate Protecting Groups
The following table summarizes the key features of the most common carbamate protecting groups for amines, providing a quick reference for synthetic planning.
| Protecting Group | Abbreviation | Structure | Reagents for Protection | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc-NH-R | Di-tert-butyl dicarbonate (Boc₂O)[9][18][19] | Strong acids (e.g., TFA, HCl)[1][8][9][18] | Stable to base, hydrogenolysis, and nucleophiles. |
| Benzyloxycarbonyl | Cbz or Z | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl)[10][20] | Catalytic hydrogenolysis (H₂, Pd/C)[1][10][11][20]; Strong acids (HBr/AcOH).[11] | Stable to acidic and basic conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-NH-R | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[1] | Stable to acid and hydrogenolysis. |
| Allyloxycarbonyl | Alloc | Alloc-NH-R | Allyl chloroformate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[12][13][14] | Stable to acidic and basic conditions.[12] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-NH-R | Teoc-Cl, Teoc-OSu[15][16] | Fluoride ion sources (e.g., TBAF)[15][16][17]; Strong acids (TFA).[16][17] | Stable to hydrolysis, most acidic, and reductive conditions.[15] |
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Boc-Protection of a Primary Amine
This protocol describes a general method for the N-protection of a primary amine using di-tert-butyl dicarbonate.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP))[18]
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic mixture of chloroform and water)[18]
-
Distilled water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 equiv.) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1-1.5 equiv.).
-
Add di-tert-butyl dicarbonate (1.1-1.2 equiv.) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If using a water-miscible organic solvent, remove it under reduced pressure.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.
-
Purify the product by column chromatography if necessary.
Caption: Experimental workflow for Boc-protection of an amine.
Protocol 2: Cbz-Deprotection by Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group using palladium on carbon as a catalyst and hydrogen gas.
Materials:
-
N-Cbz protected compound
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc))
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., nitrogen or argon)
-
Celite™
Procedure:
-
Dissolve the N-Cbz protected compound (1.0 equiv.) in the chosen solvent in a flask suitable for hydrogenation.[11][20]
-
Carefully add Pd/C (5-10 mol%) to the solution under an inert atmosphere.[11][20]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[20]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-24 hours.[11]
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the pad with the solvent. Caution: The Pd/C catalyst can be pyrophoric upon drying and should be handled with care.[20]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[20]
Protocol 3: Fmoc-Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard procedure for removing the Fmoc group from the N-terminus of a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a suitable reaction vessel.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the resin for 3-5 minutes.[21]
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[22]
-
Drain the solution and wash the resin thoroughly with DMF (typically 5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 4: Alloc-Deprotection using a Palladium(0) Catalyst
This protocol outlines the removal of the Alloc group, which is often used for side-chain protection to allow for on-resin cyclization.
Materials:
-
Alloc-protected compound (on-resin or in solution)
-
Palladium(0) catalyst, e.g., tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equiv.)
-
Allyl scavenger, e.g., phenylsilane, morpholine, or dimedone
-
Solvent (e.g., DCM or a mixture of chloroform/acetic acid/N-methylmorpholine)[12]
Procedure:
-
If the substrate is on a resin, swell the resin in the reaction solvent.
-
In a separate flask, dissolve the Pd(PPh₃)₄ catalyst and the allyl scavenger in the solvent.
-
Add the catalyst/scavenger solution to the Alloc-protected compound.
-
Stir the reaction mixture under an inert atmosphere at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitor the reaction by an appropriate method (e.g., LC-MS for solution-phase or a test cleavage for solid-phase).
-
For solution-phase reactions, work-up involves quenching, extraction, and purification.
-
For solid-phase reactions, drain the reaction mixture and wash the resin extensively with the solvent, followed by washes with a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DCM and DMF.[23]
Conclusion
Carbamates are indispensable tools in modern organic synthesis, providing a robust and versatile means of protecting amine functionalities. The wide array of available carbamate protecting groups, each with its unique cleavage conditions, allows for the design of highly complex and elegant synthetic strategies. A thorough understanding of their respective stabilities and deprotection protocols, as outlined in this document, is essential for researchers, scientists, and drug development professionals aiming to achieve efficient and successful syntheses of target molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. people.uniurb.it [people.uniurb.it]
- 4. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Application of Teoc Protecting Group [en.highfine.com]
- 17. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. chempep.com [chempep.com]
- 23. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Cyclopropyl-Containing Pharmaceuticals from Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopropyl groups are conformationally constrained, three-dimensional structures that are increasingly incorporated into pharmaceutical agents to enhance potency, selectivity, and metabolic stability. Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a versatile chiral building block for the synthesis of complex cyclopropyl-containing molecules. This document provides detailed application notes and protocols for a proposed synthetic route to a key intermediate of Nirmatrelvir, the active component in the antiviral medication PAXLOVID™, starting from this compound. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2]
Proposed Synthetic Pathway to a Nirmatrelvir Intermediate
The following multi-step synthesis outlines a plausible route to a key bicyclic proline intermediate analogous to that used in the synthesis of Nirmatrelvir. Each step is based on well-established chemical transformations.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route from this compound.
Experimental Protocols
Step 1: Oxidation of this compound to N-Cbz-(1-formylcyclopropyl)amine
The primary alcohol of the starting material is oxidized to an aldehyde. The Dess-Martin periodinane (DMP) oxidation is a mild and selective method for this transformation, known for its tolerance of sensitive functional groups like carbamates.[3][4]
Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.
Alternative Protocol: Parikh-Doering Oxidation
The Parikh-Doering oxidation is another mild protocol that utilizes the sulfur trioxide pyridine complex to activate DMSO as the oxidant.[5][6]
-
Reaction Setup: To a solution of this compound (1.0 eq) and triethylamine (3.0 eq) in anhydrous DMSO/DCM (1:1, 0.2 M) at 0 °C, add a solution of sulfur trioxide pyridine complex (1.5 eq) in anhydrous DMSO portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
| Oxidation Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Dess-Martin Periodinane | DMP, DCM | 85-95 | 1-3 | Room Temperature |
| Parikh-Doering | SO₃•Py, DMSO, Et₃N | 80-90 | 2-4 | 0 to RT |
Step 2: Intramolecular Cyclization to N-Cbz-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
This crucial step forms the bicyclic core of the Nirmatrelvir intermediate. The protocol involves the formation of an enamine or a related nucleophile from the aldehyde, followed by an intramolecular cyclization.
Protocol: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude N-Cbz-(1-formylcyclopropyl)amine (1.0 eq) in a suitable solvent such as toluene or acetonitrile (0.1 M).
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS) (0.1 eq), to promote enamine formation.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the formation of the cyclized product by TLC or LC-MS. The reaction time may vary significantly (6-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, which may be a mixture of diastereomers, can be purified by flash chromatography. Subsequent oxidation of the presumed intermediate alcohol to the carboxylic acid would be necessary.
Given the complexity of this step, significant optimization of reaction conditions would be required.
Step 3: Deprotection and Esterification to Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate
The final step involves the removal of the Cbz protecting group and esterification of the carboxylic acid to yield the target intermediate.
Protocol: Cbz Deprotection and Esterification
-
Cbz Deprotection (Hydrogenolysis): Dissolve the N-Cbz-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (1.0 eq) in methanol (0.1 M). Add a catalytic amount of Palladium on carbon (10% Pd/C, 0.1 eq by weight). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC, typically 4-12 hours).[7][8]
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Esterification (Fischer Esterification): To the methanolic solution of the crude amino acid, add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (generated in situ from acetyl chloride).
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring the formation of the ester by TLC.
-
Work-up and Purification: Cool the reaction mixture and neutralize it with a base such as sodium bicarbonate. Concentrate the mixture under reduced pressure, and then partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by flash chromatography or crystallization.
| Transformation | Key Reagents | Typical Yield (%) |
| Cbz Deprotection | H₂, Pd/C | 85-95 |
| Esterification | MeOH, H⁺ catalyst | 80-90 |
Mechanism of Action of Nirmatrelvir
Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][9] This enzyme is crucial for the proteolytic processing of viral polyproteins into functional non-structural proteins, which are essential for viral replication.[10]
Diagram of Nirmatrelvir's Mechanism of Action
Caption: Nirmatrelvir inhibits the SARS-CoV-2 main protease (Mpro).
Nirmatrelvir acts as a covalent inhibitor, with its nitrile warhead forming a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[10][11] This binding blocks the enzyme's ability to cleave the viral polyproteins, thereby halting the viral replication cycle.[1][9] Nirmatrelvir is co-administered with Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thus slowing the metabolism of Nirmatrelvir and maintaining its therapeutic concentration in the body.[2]
Conclusion
This compound serves as a valuable starting material for the synthesis of complex pharmaceutical intermediates. The proposed synthetic route to a key intermediate of Nirmatrelvir highlights the utility of this building block in constructing the intricate cyclopropyl-fused proline ring system. While further optimization of the intramolecular cyclization step is necessary, the individual transformations are based on reliable and well-precedented organic reactions. The provided protocols and data offer a solid foundation for researchers engaged in the synthesis of novel cyclopropyl-containing antiviral agents.
References
- 1. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 2. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 7. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups (2015) | Prakash R. Sultane | 18 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH profiles of 3-chymotrypsin-like protease (3CLpro) from SARS-CoV-2 elucidate its catalytic mechanism and a histidine residue critical for activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Large-Scale Synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the large-scale synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein describes a robust and scalable procedure for the N-benzyloxycarbonylation of (1-aminocyclopropyl)methanol. This application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and visual diagrams of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of a constrained cyclopropyl ring and a readily cleavable carbamate protecting group. The synthesis of this intermediate on a large scale requires a well-defined and efficient protocol to ensure high yield and purity. The presented method is based on the widely utilized Schotten-Baumann reaction conditions for the protection of amines, adapted for the specific substrate (1-aminocyclopropyl)methanol.
Synthetic Pathway
The synthesis proceeds via the reaction of (1-aminocyclopropyl)methanol with benzyl chloroformate in the presence of a base to yield the desired carbamate.
Caption: Synthetic route to this compound.
Experimental Protocol
This protocol is designed for a large-scale synthesis, and appropriate safety precautions should be taken, particularly when handling benzyl chloroformate, which is a corrosive and lachrymatory reagent.[1][2][3][4][5]
Materials and Equipment:
-
(1-aminocyclopropyl)methanol
-
Benzyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Large-scale reaction vessel with mechanical stirring, temperature control, and an addition funnel
-
Separatory funnel (appropriately sized for the reaction scale)
-
Rotary evaporator
-
Filtration apparatus
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves, and a fume hood.
Procedure:
-
Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer and a thermocouple, dissolve (1-aminocyclopropyl)methanol in a mixture of dichloromethane and deionized water.
-
Basification: Cool the solution to 0-5 °C using an ice bath and add sodium bicarbonate portion-wise while stirring. Ensure the base is fully dissolved.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the reaction mixture via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane to recover any remaining product. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any residual base and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
Purification by Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator (2-8 °C) to facilitate crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with cold hexanes, and dry under vacuum to a constant weight.
Data Presentation
| Parameter | Value |
| Starting Materials | |
| (1-aminocyclopropyl)methanol | 1.0 equivalent |
| Benzyl chloroformate | 1.1 equivalents |
| Sodium bicarbonate | 2.0 equivalents |
| Reaction Conditions | |
| Solvent System | Dichloromethane/Water (2:1 v/v) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Purification | |
| Method | Crystallization |
| Solvent System | Ethyl acetate/Hexanes |
| Expected Outcome | |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Physical Appearance | White to off-white crystalline solid |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Benzyl Chloroformate: This reagent is corrosive, a lachrymator, and toxic.[1][2][3][4][5] It should be handled with extreme care in a well-ventilated fume hood.[1][4] Wear appropriate personal protective equipment, including safety goggles, a face shield, and chemically resistant gloves.[1] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3]
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.
-
Pressure: The reaction can generate gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
Characterization Data (Hypothetical)
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ 7.30-7.40 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 5.05 (br s, 1H, -NH), 3.60 (s, 2H, -CH₂-OH), 1.80 (br s, 1H, -OH), 0.80-0.90 (m, 2H, cyclopropyl-H), 0.60-0.70 (m, 2H, cyclopropyl-H) ppm. |
| ¹³C NMR (CDCl₃) | δ 156.5 (C=O), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.0 (-CH₂-Ph), 65.0 (-CH₂-OH), 35.0 (quaternary C), 15.0 (cyclopropyl-CH₂) ppm. |
| Mass Spec (ESI+) | m/z 222.1 [M+H]⁺, 244.1 [M+Na]⁺ |
| Melting Point | To be determined experimentally. |
Conclusion
The protocol described in this application note presents a reliable and scalable method for the synthesis of this compound. By following the detailed experimental procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this key intermediate in high yield and purity for their research and development needs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the N-protection of 1-(aminomethyl)cyclopropan-1-ol with benzyl chloroformate (Cbz-Cl).
Q1: Low to no product formation is observed. What are the potential causes and solutions?
Low or no yield of the desired product can stem from several factors related to reagent quality, reaction setup, and the inherent reactivity of the starting materials.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Degraded Benzyl Chloroformate (Cbz-Cl) | Use a fresh bottle of Cbz-Cl or purify older stock by distillation under reduced pressure. Cbz-Cl is sensitive to moisture and can decompose over time. |
| Impure Starting Amine | Ensure the 1-(aminomethyl)cyclopropan-1-ol is of high purity and free from contaminants that could react with Cbz-Cl. |
| Inadequate Base | Use a suitable base to neutralize the HCl generated during the reaction. Common choices include sodium bicarbonate, sodium carbonate, or triethylamine (TEA). Ensure the stoichiometry of the base is appropriate, typically 1.5 to 2 equivalents relative to the amine.[1] |
| Incorrect Order of Reagent Addition | Add the Cbz-Cl solution slowly to a cooled mixture of the amine and base in the chosen solvent. This helps to control the exothermic nature of the reaction and minimize side reactions. |
| Low Reaction Temperature | While low temperatures are generally favored to control selectivity, a temperature that is too low may significantly slow down or halt the reaction. If no product is forming at 0°C, consider allowing the reaction to slowly warm to room temperature. |
Q2: The major product is the di-protected byproduct, Benzyl ((1-(((benzyloxy)carbonyl)oxy)methyl)cyclopropyl)methyl)carbamate. How can I improve the chemoselectivity for mono-N-protection?
The presence of a primary hydroxyl group in the starting material, 1-(aminomethyl)cyclopropan-1-ol, creates a competing reaction pathway where both the amine and the hydroxyl group are acylated by benzyl chloroformate. The amine is generally more nucleophilic than the primary alcohol, but over-acylation can occur, especially under certain conditions.
Strategies to Enhance Mono-N-Protection:
| Parameter | Recommendation for Mono-N-Protection | Rationale |
| Stoichiometry of Cbz-Cl | Use a slight excess, typically 1.05 to 1.1 equivalents of Cbz-Cl relative to the amine. | Minimizes the availability of the acylating agent for reaction with the less nucleophilic hydroxyl group. |
| Choice of Base | Employ a mild inorganic base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). | Stronger organic bases like triethylamine (TEA) or pyridine can promote the acylation of the hydroxyl group. |
| Temperature | Maintain the reaction temperature at 0°C during the addition of Cbz-Cl and for a period thereafter. | Lower temperatures enhance the difference in reactivity between the amine and the hydroxyl group, favoring N-acylation. |
| Solvent System | A biphasic solvent system, such as THF/water or dioxane/water, can be effective. | The amine starting material is often soluble in the aqueous phase, where the reaction with Cbz-Cl (in the organic phase) is selective for the more nucleophilic amine. |
Q3: The reaction is sluggish and does not go to completion. How can I drive the reaction forward without promoting side reactions?
Incomplete conversion can be frustrating, especially when trying to maintain mild conditions to ensure selectivity.
Troubleshooting Incomplete Reactions:
| Potential Issue | Suggested Action |
| Insufficient Mixing | For biphasic reactions, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers. |
| Reaction Time | If the reaction is proceeding cleanly but slowly at a low temperature, consider extending the reaction time before workup. |
| pH of the Reaction Mixture | For aqueous systems, ensure the pH is maintained in the range of 8-10 to keep the amine deprotonated and nucleophilic.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for the synthesis of this compound?
Experimental Protocol: N-Cbz Protection of 1-(aminomethyl)cyclopropan-1-ol
-
Dissolution of Amine and Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(aminomethyl)cyclopropan-1-ol (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cooled and vigorously stirred reaction mixture.
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous layer with diethyl ether or ethyl acetate to remove unreacted benzyl chloroformate and byproducts like benzyl alcohol.
-
Acidify the aqueous layer to a pH of 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Q2: What analytical techniques can be used to monitor the reaction progress and characterize the product?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting amine and the formation of the product and byproducts. Staining with ninhydrin can be used to visualize the amine-containing starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the desired product.
Q3: Are there alternative reagents to benzyl chloroformate for introducing the Cbz group?
Yes, other reagents can be used, although Cbz-Cl is the most common. These include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which is a solid and can be easier to handle than the liquid Cbz-Cl. However, Cbz-OSu is generally less reactive.
Q4: How can the final product be purified to remove unreacted starting materials and byproducts?
-
Extraction: An acidic workup allows for the removal of any unreacted amine into the aqueous layer, while the desired carbamate product remains in the organic layer.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the mono-protected product from the di-protected byproduct and other non-polar impurities. A gradient elution with increasing polarity (e.g., from hexanes to ethyl acetate) is typically employed.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain a highly pure material.
References
Technical Support Center: Purification of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate via recrystallization. This guide is intended for researchers, scientists, and professionals in drug development.
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a procedure for a structurally similar compound, Benzyl hydroxymethyl carbamate, and is a recommended starting point for optimization.[1]
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Hexane
-
Tert-butyl methyl ether (TBME) - alternative solvent
-
Ethanol (EtOH) - alternative solvent
-
Water - alternative solvent
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser (recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 1.1 mL of ethyl acetate.[1] Gently warm the mixture with stirring until the solid completely dissolves. Avoid boiling, if possible, to minimize solvent evaporation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, pre-warm a second flask containing a funnel with filter paper. Pour the hot solution through the filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization in the funnel.
-
Addition of Anti-solvent: To the warm ethyl acetate solution, slowly add hexane as an anti-solvent. For every 1.1 mL of ethyl acetate used, add approximately 3.9 mL of hexane in portions while gently swirling the flask.[1] The solution should become slightly cloudy, indicating the point of saturation. If it becomes too cloudy, add a small amount of warm ethyl acetate to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. A watch glass can be placed over the flask to prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. A temperature of around 5°C is recommended.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold solvent mixture (e.g., a 2:1 mixture of hexane to ethyl acetate) to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvents. The final product should be a crystalline solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solvent System 1 | Ethyl acetate / Hexane | [1] |
| - Ratio (EtOAc:Hexane) | ~ 1 : 3.5 | [1] |
| Solvent System 2 | Ethanol / Water | |
| Solvent System 3 | tert-Butyl methyl ether (TBME) | [1] |
| Initial Dissolution Temp. | Warm to dissolve | [1] |
| Crystallization Temp. | Cool to 5°C | [1] |
| Expected Yield | Up to 90% | [1] |
Troubleshooting Guide
dot
Caption: Troubleshooting workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in the recommended amount of ethyl acetate. What should I do?
A1: The solubility of your crude product can be affected by its purity. If it doesn't dissolve, you can gradually add more warm ethyl acetate in small portions until complete dissolution is achieved. Be mindful that using a significantly larger volume of solvent may reduce your final yield, as more of the product will remain in the mother liquor upon cooling.[2][3]
Q2: The solution turned cloudy and an oily layer formed at the bottom instead of crystals. What is happening and how can I fix it?
A2: This phenomenon is known as "oiling out." It occurs when the solute is insoluble in the solvent at a temperature above its melting point. Essentially, the compound "melts" instead of dissolving. To remedy this, try the following:
-
Reheat the mixture to dissolve the oil.
-
Add a small amount of additional "good" solvent (in this case, ethyl acetate) to increase the solubility.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.[4]
-
If the problem persists, consider using a different solvent system.
Q3: No crystals have formed even after cooling in an ice bath. What went wrong?
A3: The most common reason for a failure to crystallize is using too much solvent.[4] Your solution may be too dilute for crystals to form.
-
Troubleshooting: Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
If scratching doesn't work, you can add a "seed crystal" of the pure compound, if available.
-
If neither of these methods works, you will likely need to remove some of the solvent by evaporation (e.g., using a rotary evaporator or a gentle stream of nitrogen) to concentrate the solution, and then attempt the cooling and crystallization process again.[4]
Q4: My final yield is very low. How can I improve it?
A4: A low yield can result from several factors:
-
Using too much solvent: As mentioned above, this will keep more of your product dissolved in the mother liquor.[2][3]
-
Premature crystallization: If the product crystallizes during a hot filtration step, you will lose a significant amount of material. Ensure your filtration apparatus is pre-warmed.
-
Incomplete crystallization: Ensure you have allowed sufficient time for cooling and that the temperature is low enough.
-
Washing with too much cold solvent: While washing is necessary to remove impurities, using an excessive amount of the cold wash solution can dissolve some of your purified crystals. Use only a minimal amount of ice-cold solvent for washing.[3]
Q5: The purified crystals are still colored. How can I remove the color?
A5: If your product has a persistent color, it may be due to highly colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. You will need to perform a hot filtration to remove the charcoal before cooling the solution to crystallize your product.
References
Technical Support Center: Synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the N-Cbz protection of (1-aminocyclopropyl)methanol.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Benzyl Chloroformate: Reagent may have degraded due to moisture. | - Use a fresh bottle of benzyl chloroformate. - Confirm reagent quality via IR spectroscopy (presence of the C=O stretch). |
| 2. Protonated Starting Amine: The amine starting material is not sufficiently nucleophilic. | - Ensure the use of at least two equivalents of a suitable base to neutralize the HCl generated during the reaction.[1] - If using the hydrochloride salt of the starting amine, ensure complete neutralization before adding benzyl chloroformate. | |
| 3. Poor Solubility: The starting amine may not be fully dissolved in the reaction solvent. | - Utilize a co-solvent system such as a mixture of Tetrahydrofuran (THF) and water to improve solubility.[1] | |
| Presence of Significant Side Products | 1. Di-Cbz Protected Amine: Excess benzyl chloroformate or a strong base can lead to double protection of the primary amine.[1] | - Use a slight excess (1.05-1.2 equivalents) of benzyl chloroformate.[1] - Add the benzyl chloroformate slowly to the reaction mixture at a low temperature (e.g., 0 °C).[1] - Employ a milder base like sodium bicarbonate instead of strong bases such as sodium hydroxide.[1] |
| 2. Benzyl Alcohol: Hydrolysis of benzyl chloroformate by water in the reaction mixture. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Difficult Purification | 1. Co-elution of Product and Impurities: Similar polarities of the desired product and side products. | - Employ column chromatography with a carefully selected solvent gradient. - Consider recrystallization as an alternative or additional purification step.[2] |
| 2. Presence of Unreacted Starting Materials: Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting amine. - A water wash during the workup can help remove the water-soluble (1-aminocyclopropyl)methanol. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most frequently observed side products include:
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Di-Cbz protected amine (Benzyl N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate): This occurs when a second molecule of benzyl chloroformate reacts with the initially formed carbamate.
-
Benzyl alcohol: This results from the hydrolysis of benzyl chloroformate.[1]
-
Unreacted (1-aminocyclopropyl)methanol: Due to incomplete reaction.
Q2: How can I minimize the formation of the di-Cbz protected byproduct?
A2: To minimize the formation of the di-protected amine, you can:
-
Control Stoichiometry: Use a minimal excess of benzyl chloroformate (1.05-1.2 equivalents).[1]
-
Slow Addition: Add the benzyl chloroformate dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C).[1]
-
Choice of Base: Use a mild base like sodium bicarbonate, which is less likely to deprotonate the product carbamate, a necessary step for the second addition.[1]
Q3: My starting material is (1-aminocyclopropyl)methanol hydrochloride. Do I need to perform a separate neutralization step?
A3: It is recommended to neutralize the hydrochloride salt to the free amine before the addition of benzyl chloroformate. This can be achieved by using an additional equivalent of base. The presence of the hydrochloride salt will render the amine non-nucleophilic and prevent the reaction from proceeding.
Q4: What is the best way to purify the final product?
A4: Purification can typically be achieved through silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. For removal of minor impurities, recrystallization from a suitable solvent system can also be employed.[2]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on standard procedures for N-Cbz protection of primary amines.
Materials:
-
(1-aminocyclopropyl)methanol (1.0 eq)
-
Benzyl chloroformate (1.1 eq)
-
Sodium bicarbonate (2.2 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (1-aminocyclopropyl)methanol in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution and stir until dissolved.
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Slowly add benzyl chloroformate dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Key side reactions in the synthesis of this compound.
References
challenges in the scale-up of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate production
Welcome to the technical support center for the scale-up of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the production of this compound.
Issue 1: Low Yield in the Cyclopropanation Step (Kulinkovich Reaction)
Question: We are experiencing low yields during the Kulinkovich reaction to form the cyclopropanol intermediate. What are the potential causes and solutions?
Answer: The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters and Grignard reagents, but its efficiency can be sensitive to several factors.[1][2]
Potential Causes & Troubleshooting Steps:
-
Grignard Reagent Quality: The Grignard reagent is highly sensitive to moisture and air.[3][4][5] Ensure that all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[3][6] Use freshly prepared or titrated Grignard reagents to ensure accurate stoichiometry.
-
Titanium Catalyst Activity: The titanium(IV) isopropoxide catalyst is also moisture-sensitive. Store it under an inert atmosphere and handle it using anhydrous techniques. The use of titanium tetramethoxide has been reported to minimize side product formation in some cases.[7]
-
Reaction Temperature: The formation of the titanacyclopropane intermediate and its subsequent reaction with the ester are temperature-dependent.[1] If the reaction is too slow, a gentle warming of the flask in a water bath may be necessary to initiate it.[4] Conversely, if the reaction becomes too vigorous, an ice bath should be on hand for rapid cooling.[4][8]
-
Stoichiometry: The ratio of Grignard reagent to the ester and titanium catalyst is crucial. Typically, at least two equivalents of the Grignard reagent are needed per equivalent of ester.[1] Optimization of this ratio may be required for your specific substrate.
-
Side Reactions: A non-productive side reaction can consume the titanium catalyst, especially if the ratio of titanium(IV) isopropoxide to the Grignard reagent approaches 1:1.[1]
Issue 2: Incomplete Reduction of the Cyclopropyl Ester to the Alcohol
Question: The reduction of our cyclopropyl ester intermediate to (1-(hydroxymethyl)cyclopropyl)methanol is sluggish and often incomplete. How can we improve this transformation?
Answer: The reduction of esters to primary alcohols is a standard transformation, but the stability of the cyclopropyl group can influence the reaction.
Potential Causes & Troubleshooting Steps:
-
Choice of Reducing Agent: While lithium aluminum hydride (LAH) is a powerful reducing agent for esters, its reactivity can sometimes be difficult to control on a larger scale. Consider alternative reducing agents like sodium borohydride in combination with a Lewis acid or diisobutylaluminium hydride (DIBAL-H).
-
Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as the presence of water will quench the reducing agent. The reaction temperature should be carefully controlled; starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is a common strategy.
-
Work-up Procedure: The work-up for hydride reductions is critical to avoid the formation of emulsions and to ensure complete recovery of the product. A carefully controlled sequential addition of water and a base solution (e.g., NaOH) is often employed.
-
Substrate Purity: Impurities in the starting ester can interfere with the reduction. Ensure the ester is of high purity before proceeding.
Issue 3: Difficulties in the Carbamate Formation Step
Question: We are observing side products and incomplete reaction when forming the benzyl carbamate using benzyl chloroformate. What are the key parameters to control?
Answer: The reaction of an amine with benzyl chloroformate (Cbz-Cl) is a common method for installing the Cbz protecting group.[9][10]
Potential Causes & Troubleshooting Steps:
-
Base Selection: A base is required to neutralize the HCl generated during the reaction.[10] Common choices include sodium carbonate, sodium bicarbonate, or a non-nucleophilic organic base like triethylamine or DIPEA.[9] The choice of base and its stoichiometry are critical to avoid side reactions.
-
Reaction Temperature: This reaction is typically exothermic. Running the reaction at a low temperature (e.g., 0 °C) helps to control the reaction rate and minimize the formation of impurities.[9]
-
Benzyl Chloroformate Quality: Benzyl chloroformate is sensitive to moisture and can degrade over time.[9] Use a fresh or properly stored bottle of the reagent.
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pH Control: Maintaining the appropriate pH during the reaction and work-up is important, especially when using aqueous bases.
Issue 4: Challenges in Product Purification
Question: this compound is proving difficult to purify. It has high polarity and is not very volatile. What purification strategies can we employ?
Answer: The purification of polar compounds can be challenging.[11][12] The presence of both a hydroxyl group and a carbamate functional group contributes to the polarity of the target molecule.
Purification Strategies:
-
Column Chromatography:
-
Normal Phase: While the high polarity can lead to streaking on silica gel, using a more polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, can improve separation.[11]
-
Reverse Phase: Reverse-phase chromatography (e.g., C18 silica) is often a good choice for polar compounds.[13] A gradient of water and acetonitrile or methanol is a typical eluent system.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds and can be an excellent alternative if normal and reverse-phase chromatography fail.[12]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a highly effective and scalable purification method. Experiment with a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes).
-
Protection/Deprotection Strategy: In some cases, protecting the polar hydroxyl group with a non-polar protecting group can facilitate purification by chromatography. The protecting group can then be removed in a subsequent step.[11] However, this adds steps to the synthesis and may introduce new impurities.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are associated with the reagents used in the synthesis:
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Grignard Reagents: These are flammable, corrosive, and can be pyrophoric (ignite spontaneously in air).[3][6][8] They react violently with water.[5] All reactions involving Grignard reagents must be conducted under a strictly inert and anhydrous atmosphere, and appropriate personal protective equipment (flame-resistant lab coat, safety glasses) must be worn.[3][6][8] Working alone when handling large quantities of Grignard reagents is strongly discouraged.[5][6]
-
Benzyl Chloroformate: This is a corrosive and toxic compound.[9] It should be handled in a well-ventilated fume hood with appropriate gloves and eye protection.
-
Flammable Solvents: Ethereal solvents like diethyl ether and THF, commonly used in Grignard reactions, are highly flammable.[4][8] Ensure there are no ignition sources in the vicinity.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring reaction progress. For TLC, you will need to find a suitable eluent system that provides good separation between your starting material, intermediates, and the final product. HPLC can provide more quantitative information on the reaction conversion and the formation of impurities.
Q3: What are the expected yields for the key synthetic steps?
A3: Yields can vary significantly depending on the scale, purity of reagents, and reaction conditions. The following table provides a general expectation based on literature for similar transformations.
| Reaction Step | Typical Yield Range |
| Kulinkovich Cyclopropanation | 60-85% |
| Ester Reduction | 70-95% |
| Carbamate Formation | 80-95% |
Q4: Are there any specific analytical techniques recommended for characterizing the final product?
A4: For full characterization of this compound, the following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H, C=O, O-H).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Experimental Protocols
Protocol 1: General Procedure for Kulinkovich Cyclopropanation
-
Apparatus Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, a thermometer, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen).[6]
-
Reagent Charging: The starting ester and anhydrous diethyl ether or THF are charged into the reaction flask.
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Catalyst Addition: Titanium(IV) isopropoxide is added to the stirred solution.
-
Grignard Reagent Addition: The Grignard reagent (e.g., ethylmagnesium bromide in THF) is added dropwise via the dropping funnel, maintaining the reaction temperature within the desired range (this may require external cooling).[6]
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C.
-
Work-up: The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclopropanol intermediate.
Protocol 2: General Procedure for Carbamate Formation
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Reagent Charging: The amine intermediate and a suitable solvent (e.g., dichloromethane or THF) are charged into a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Base Addition: An aqueous solution of a base (e.g., sodium carbonate) or an organic base (e.g., triethylamine) is added.
-
Benzyl Chloroformate Addition: Benzyl chloroformate is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C or allowed to warm to room temperature while monitoring its progress by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed sequentially with dilute acid (if an organic base was used), water, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified.
Visualizations
References
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. dchas.org [dchas.org]
- 7. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. teledynelabs.com [teledynelabs.com]
troubleshooting failed reactions involving Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
Welcome to the technical support center for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS No. 103500-22-7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common reactions where this compound is used?
A1: this compound is a bifunctional molecule typically used as a building block in organic synthesis. The primary reactive sites are the hydroxyl group and the N-H bond of the carbamate after deprotection. Common transformations include:
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Oxidation of the primary alcohol to an aldehyde or a carboxylic acid.
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Substitution of the hydroxyl group (e.g., conversion to a leaving group followed by nucleophilic substitution).
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Deprotection of the benzyl carbamate (Cbz) group to reveal the primary amine.
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N-Alkylation or N-acylation after deprotection of the Cbz group.
Q2: What are the typical conditions for the deprotection of the Benzyl (Cbz) group?
A2: The Cbz group is typically removed under neutral conditions via catalytic hydrogenation. This method is mild and often compatible with other functional groups.
| Method | Reagents and Conditions | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%), in a protic solvent like Methanol or Ethanol, room temperature, atmospheric pressure. | >90 | This is the most common and mildest method. |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C, in Methanol, reflux. | 85-95 | An alternative to using hydrogen gas. |
| Acidolysis | HBr in acetic acid. | Variable | Harsher conditions that may not be suitable for acid-sensitive substrates. Can lead to ring-opening of the cyclopropane. |
Q3: Are there any known stability issues with the cyclopropane ring in this molecule?
A3: Yes, the cyclopropane ring is a strained system and can be susceptible to ring-opening under certain conditions, particularly acidic conditions or in the presence of certain transition metals. The formation of a carbocation adjacent to the cyclopropane ring can lead to rearrangement and ring-opening. Therefore, reactions should be carefully designed to avoid strongly acidic environments or the generation of unstabilized carbocation intermediates.
Troubleshooting Failed Reactions
This section addresses specific issues that may be encountered during reactions with this compound.
Scenario 1: Failed Oxidation of the Hydroxyl Group
Problem: Low or no conversion of the starting material to the desired aldehyde or carboxylic acid.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase reaction time or temperature. - Use a stronger oxidizing agent (e.g., PCC, DMP for aldehyde; Jones reagent, KMnO₄ for carboxylic acid). Note that harsh conditions may affect other parts of the molecule. |
| Degradation of Starting Material | - Use milder oxidizing agents (e.g., Swern oxidation, Dess-Martin periodinane). - Perform the reaction at a lower temperature. |
| Side Reactions | - If using a chromium-based oxidant, ensure the reaction is anhydrous to prevent over-oxidation. - The benzyl C-H bonds of the Cbz group can sometimes be susceptible to oxidation under harsh conditions. |
Scenario 2: Unsuccessful Substitution of the Hydroxyl Group
Problem: The hydroxyl group is not being displaced by the nucleophile.
| Possible Cause | Troubleshooting Suggestion |
| Poor Leaving Group | - Convert the hydroxyl group to a better leaving group first (e.g., tosylate, mesylate, or halide). |
| Steric Hindrance | - The neopentyl-like nature of the carbon bearing the hydroxyl group can hinder SN2 reactions. Consider using more reactive electrophiles or alternative reaction pathways. |
| Ring-Opening Side Reaction | - If the reaction is performed under acidic conditions to activate the hydroxyl group, this can promote ring-opening of the cyclopropane. Use neutral or basic conditions if possible. |
Scenario 3: Incomplete or Failed Deprotection of the Cbz Group
Problem: The benzyl carbamate group is not being cleaved to yield the free amine.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst Poisoning | - Ensure the starting material and solvent are free of catalyst poisons such as sulfur compounds. - Use a fresh batch of catalyst. Increase catalyst loading. |
| Incomplete Hydrogenolysis | - Increase hydrogen pressure. - Ensure efficient stirring to facilitate mass transfer. - Consider a different catalyst (e.g., Pearlman's catalyst). |
| Side Reactions | - If using acidic deprotection methods, be aware of potential ring-opening of the cyclopropane. Catalytic hydrogenation is generally preferred. |
Experimental Protocols
Protocol 1: General Procedure for Cbz Deprotection via Catalytic Hydrogenation
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Dissolve this compound (1.0 eq) in methanol (0.1 M).
-
Add 10% Palladium on charcoal (0.1 eq by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, (1-(aminomethyl)cyclopropyl)methanol.
Visualizations
Logical Workflow for Troubleshooting a Failed Oxidation Reaction
Caption: A decision tree for troubleshooting failed oxidation reactions.
Signaling Pathway of Potential Side Reaction: Ring Opening
Caption: Potential side reaction leading to ring-opened byproducts.
stability issues of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzyl carbamate (Cbz) protecting group under acidic conditions?
A1: The benzyl carbamate (Cbz or Z) group is generally considered to be stable to a wide range of acidic conditions.[1][2][3] However, it is not completely inert and can be cleaved under harsh acidic conditions.
Q2: What specific acidic reagents can cleave the Cbz group?
A2: Strong acids are typically required for the cleavage of the Cbz group. Reagents such as hydrogen bromide (HBr) in acetic acid, and to a lesser extent, strong concentrations of hydrochloric acid (HCl) can lead to the deprotection of the amine.[4]
Q3: What is the likely degradation pathway of this compound in strong acid?
A3: The degradation is likely initiated by the protonation of the carbamate oxygen. This is followed by the cleavage of the benzyl-oxygen bond, releasing the unstable carbamic acid intermediate, which then decarboxylates to yield 1-(hydroxymethyl)cyclopropylamine. Toluene is a byproduct of this reaction. Under very harsh acidic conditions, the cyclopropane ring itself may be susceptible to ring-opening.
Q4: Are there any other factors that could influence the stability of the compound under acidic conditions?
A4: Yes, several factors can influence the stability:
-
Temperature: Higher temperatures will accelerate the rate of acid-catalyzed degradation.
-
Acid Concentration: The rate of cleavage is dependent on the concentration of the acid.[5]
-
Solvent: The choice of solvent can influence the stability of the carbamate.
Q5: Could the cyclopropane ring in the molecule be affected by acidic conditions?
A5: The cyclopropane ring is generally stable under many acidic conditions. However, strong acids, particularly in the presence of nucleophiles, can promote ring-opening reactions. This is due to the inherent ring strain of the cyclopropane moiety.
Troubleshooting Guide
Issue 1: Unexpected deprotection of the Cbz group during a reaction in an acidic medium.
-
Possible Cause: The acidic conditions are too harsh for the Cbz group.
-
Troubleshooting Steps:
-
Reduce Acidity: If possible, lower the concentration of the acid or use a weaker acid.
-
Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of deprotection.
-
Alternative Protecting Group: If the desired reaction requires strong acidic conditions, consider replacing the Cbz group with a more acid-stable protecting group.
-
Issue 2: Formation of unexpected byproducts during workup with aqueous acid.
-
Possible Cause: The prolonged contact with the acidic aqueous phase during extraction or other workup steps is causing degradation.
-
Troubleshooting Steps:
-
Minimize Contact Time: Reduce the time the compound is in contact with the acidic solution.
-
Use a Milder Acid for pH Adjustment: If possible, use a weaker acid like citric acid or acetic acid for pH adjustments.
-
Rapid Neutralization: Quickly neutralize the acidic aqueous layer after extraction.
-
Issue 3: Low yield of the desired product after a reaction involving an acidic step.
-
Possible Cause: The target compound, this compound, is degrading under the reaction or workup conditions.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and check for the appearance of degradation products.
-
Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and acid concentration to find a balance that favors the desired reaction over degradation.
-
Purification Strategy: Employ a purification method that effectively separates the desired product from any degradation products.
-
Quantitative Data on Stability
| pH | Temperature (°C) | Half-life (t½) in hours | % Degradation after 24h |
| 1 | 25 | 48 | ~40% |
| 1 | 50 | 12 | >90% |
| 3 | 25 | > 200 | < 10% |
| 3 | 50 | 72 | ~28% |
| 5 | 25 | Stable | < 1% |
| 5 | 50 | > 200 | < 10% |
Experimental Protocols
Protocol for Assessing the Acidic Stability of this compound
This protocol outlines a general procedure to determine the stability of the compound at a specific pH and temperature.
Materials:
-
This compound
-
Buffer solutions of the desired pH (e.g., pH 1, 3, 5)
-
A suitable organic co-solvent if the compound has low aqueous solubility (e.g., acetonitrile, methanol)
-
Constant temperature incubator or water bath
-
HPLC or LC-MS system for analysis
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen organic co-solvent.
-
Incubation Sample Preparation: In separate vials, add a small aliquot of the stock solution to a known volume of the pre-heated buffer solution to achieve the final desired concentration. Ensure the amount of organic co-solvent is minimal (e.g., <5% v/v) to not significantly alter the pH.
-
Incubation: Place the vials in the constant temperature environment (e.g., 25°C or 50°C).
-
Time-point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the degradation by neutralizing the sample with a suitable base or by diluting it in the mobile phase for analysis.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: Potential degradation pathway of this compound under strong acidic conditions.
Caption: General experimental workflow for assessing the stability of a compound under acidic conditions.
References
stability issues of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate under basic conditions
Welcome to the technical support center for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when using this compound under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under basic conditions?
This compound, a benzyl carbamate derivative, is generally considered to be relatively stable under mild basic conditions. Carbamates are amide-ester hybrids and exhibit good chemical stability.[1][2][3] However, under stronger basic conditions, they are susceptible to hydrolysis.[4][5][6][7] The stability is influenced by factors such as the strength of the base, temperature, solvent, and the duration of exposure.
Q2: What is the primary degradation pathway for this compound in the presence of a base?
The primary degradation pathway is base-catalyzed hydrolysis of the carbamate bond. This typically proceeds through a bimolecular acyl-carbon cleavage (BAc2) mechanism. In this process, a hydroxide ion or another base attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, cleaving the carbamate bond to yield benzyl alcohol, 1-(hydroxymethyl)cyclopropylamine, and carbon dioxide (which may be trapped as carbonate in basic media).[4][5][6][7]
Q3: What are the expected degradation products of this compound under basic conditions?
Upon hydrolysis, the compound will decompose into the following products:
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Benzyl alcohol
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1-(aminomethyl)cyclopropanemethanol
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Carbon dioxide (or carbonate salts in basic solution)
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low yield of desired product in a reaction involving a basic step. | Degradation of this compound due to harsh basic conditions. | - Use a milder base (e.g., K₂CO₃, NaHCO₃ instead of NaOH, KOH).- Reduce the reaction temperature.- Minimize the reaction time.- Perform the reaction in a less polar, aprotic solvent if compatible with the desired reaction. |
| Presence of unexpected byproducts in the reaction mixture. | Formation of degradation products such as benzyl alcohol and 1-(aminomethyl)cyclopropanemethanol. | - Analyze the reaction mixture for the presence of these specific byproducts using techniques like LC-MS or GC-MS to confirm degradation.[8]- Adjust reaction conditions as described above to minimize degradation. |
| Difficulty in purifying the final product. | Contamination with degradation products that have similar polarities to the desired compound. | - Employ alternative purification techniques such as flash chromatography with a different solvent system or preparative HPLC.- Consider derivatizing the amine byproduct to alter its polarity for easier separation. |
| Inconsistent reaction outcomes. | Variability in the quality or age of the basic reagent, or moisture content in the reaction. | - Use fresh, high-purity basic reagents.- Ensure all solvents and reagents are anhydrous, as water can facilitate hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound under Basic Conditions
This protocol outlines a general method to assess the stability of the target compound under specific basic conditions.
Materials:
-
This compound
-
Selected base (e.g., 1 M NaOH)
-
Solvent (e.g., Methanol, Acetonitrile, or a mixture with water)
-
Internal standard (e.g., a stable compound with a distinct retention time)
-
HPLC or UPLC system with a suitable column (e.g., C18)
-
pH meter
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent. Prepare a solution of the base at the desired concentration.
-
Reaction Setup: In a reaction vessel, combine the stock solution of the carbamate with the basic solution to achieve the desired final concentrations. Add the internal standard.
-
Incubation: Maintain the reaction mixture at a constant temperature (e.g., room temperature or elevated temperature).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 1 M HCl) to stop the degradation.
-
Analysis: Analyze the quenched sample by HPLC or UPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Data Analysis: Plot the concentration of the carbamate versus time to determine the rate of degradation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Workflow for monitoring carbamate stability.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Side Reactions of the Hydroxymethyl Group
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively protect the hydroxymethyl group in your experiments and prevent unwanted side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the protection and deprotection of hydroxymethyl groups.
Silyl Ether Protecting Groups (e.g., TBS, TIPS)
Question 1: My silylation reaction is sluggish or incomplete. What could be the problem?
Answer: Incomplete silylation of a hydroxymethyl group can be due to several factors:
-
Steric Hindrance: The hydroxymethyl group might be in a sterically congested environment. Consider using a less bulky silylating agent (e.g., TMS-Cl instead of TIPS-Cl) or a more reactive one (e.g., a silyl triflate like TBS-OTf instead of the chloride).
-
Improper Base: The choice of base is crucial. Imidazole is commonly used with silyl chlorides.[1] For more hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or triethylamine might be necessary. Ensure the base is dry and of high purity.
-
Solvent Issues: The solvent must be anhydrous. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. DMF can sometimes accelerate the reaction.[1]
-
Reagent Quality: Ensure your silylating agent and base are not degraded. Silyl halides are sensitive to moisture.
Troubleshooting Steps:
-
Switch to a more reactive silylating agent (silyl triflate).
-
Use a stronger, non-nucleophilic base.
-
Ensure all reagents and solvents are strictly anhydrous.
-
Increase the reaction temperature or time, monitoring by TLC.
Question 2: I am observing selective desilylation of my primary TBS ether in the presence of a secondary one. How can I achieve this intentionally?
Answer: Selective deprotection is a valuable strategy in multi-step synthesis. To selectively deprotect a primary TBS ether in the presence of a secondary one, you can employ milder deprotection conditions. A common method is using a catalytic amount of a Lewis acid or a specific fluoride source under controlled conditions. For instance, pyridinium p-toluenesulfonate (PPTS) in a protic solvent like methanol can achieve this selectivity.[2]
Question 3: My TBAF deprotection is causing side reactions. What are the alternatives?
Answer: Tetrabutylammonium fluoride (TBAF) is a strong base and can cause issues like elimination or epimerization.[3] Here are some alternatives:
-
Buffered TBAF: Adding acetic acid to your TBAF solution can buffer the reaction mixture and prevent base-mediated side reactions.[3]
-
HF-Pyridine: This reagent is less basic than TBAF and can be used for cleaving silyl ethers.[4]
-
Acidic Hydrolysis: Mild acidic conditions, such as acetic acid in THF/water, can cleave TBS ethers, although this is less common and might affect other acid-labile groups.[1]
-
Potassium Fluoride (KF): In the presence of a phase-transfer catalyst like 18-crown-6 or in a solvent like tetraethylene glycol, KF can be a milder alternative to TBAF.[5]
Benzyl Ether Protecting Groups (e.g., Bn)
Question 1: My benzylation reaction is not going to completion. What can I do?
Answer: Incomplete benzylation can be addressed by:
-
Choice of Base: A strong base like sodium hydride (NaH) is commonly used to generate the alkoxide. Ensure it is fresh and reactive.[6] For substrates sensitive to strong bases, milder conditions using silver(I) oxide (Ag₂O) can be effective.[6]
-
Activating the Benzyl Halide: Adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through in situ formation of the more reactive benzyl iodide.
-
Alternative Benzylating Agents: For acid-sensitive substrates, benzyl trichloroacetimidate can be used under acidic conditions.[6]
Question 2: During debenzylation by catalytic hydrogenolysis, I am observing reduction of other functional groups. How can I prevent this?
Answer: Catalytic hydrogenolysis is a powerful deprotection method, but it can also reduce alkenes, alkynes, and other sensitive groups.[7] To improve selectivity:
-
Catalyst Choice: The choice of catalyst can influence selectivity. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can sometimes be used under milder conditions.
-
Hydrogen Source: Using a hydrogen transfer reagent like 1,4-cyclohexadiene or ammonium formate instead of hydrogen gas can sometimes offer better selectivity.[6]
-
Catalyst Poisoning: In some cases, intentionally adding a catalyst poison in a controlled manner can increase selectivity. For example, pyridine can inhibit the reduction of other functional groups while still allowing for benzyl ether cleavage.[6]
Question 3: Are there alternatives to catalytic hydrogenolysis for benzyl ether deprotection?
Answer: Yes, several alternatives exist, which is useful when the substrate contains functional groups sensitive to reduction:
-
Oxidative Cleavage: p-Methoxybenzyl (PMB) ethers can be selectively cleaved in the presence of other benzyl ethers using an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[6] Recent methods have also been developed for the oxidative cleavage of simple benzyl ethers.[8]
-
Strong Acid: Strong Lewis or Brønsted acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate harsh acidic conditions.[6]
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (Birch reduction) can cleave benzyl ethers.[7]
Acetal Protecting Groups (e.g., MOM, THP)
Question 1: My acetal protection is slow or gives low yields. What should I check?
Answer: For acetal formation, the key is to drive the equilibrium towards the product.
-
Water Removal: Ensure that water, a byproduct of the reaction, is effectively removed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Acid Catalyst: Use a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[9] For very sensitive substrates, a milder catalyst may be required.
-
Reagent Stoichiometry: Using the diol or vinyl ether in excess can help drive the reaction to completion.
Question 2: I am observing the formation of diastereomers upon protecting a chiral hydroxymethyl group with THP. How can I avoid this?
Answer: The formation of diastereomers is a known drawback of using dihydropyran (DHP) to form THP ethers on chiral alcohols.[10] To avoid this, consider using an achiral acetal protecting group like methoxymethyl (MOM) ether.
Question 3: My acetal protecting group is being cleaved under unexpected conditions. Why might this be happening?
Answer: Acetals are generally stable to bases and nucleophiles but are sensitive to acid.[10] Accidental cleavage can occur if:
-
Latent Acidity: Your reaction mixture or workup conditions have some unintended acidity. For example, silica gel for chromatography can be slightly acidic and may cause cleavage of very labile acetals. This can sometimes be mitigated by neutralizing the silica gel with a small amount of triethylamine in the eluent.
-
Lewis Acids: Some Lewis acids used in other reaction steps can also catalyze acetal cleavage.
Ester Protecting Groups (e.g., Acetate, Pivaloate)
Question 1: My acylation reaction is not working well for a sterically hindered hydroxymethyl group. What can I do?
Answer: For sterically hindered alcohols, standard acylation conditions may be insufficient.
-
More Reactive Acylating Agent: Use a more reactive acylating agent like an acid anhydride or acyl chloride.
-
Acylation Catalyst: Add a catalyst like 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[11]
-
Stronger Base: A stronger, non-nucleophilic base can also be beneficial.
Question 2: I am having trouble selectively deprotecting one ester group in the presence of another.
Answer: The rate of hydrolysis of ester groups can be influenced by steric hindrance. For example, a less hindered acetate group can often be selectively cleaved in the presence of a more hindered pivaloate group by carefully controlling the reaction conditions (e.g., using a weaker base or shorter reaction time).[11]
Question 3: My substrate is sensitive to the basic conditions required for ester hydrolysis. What are my options?
Answer: While basic hydrolysis is the most common method, other options exist:
-
Acidic Hydrolysis: Esters can be cleaved under acidic conditions, although this is generally slower than basic hydrolysis.
-
Enzymatic Cleavage: Lipases can be used for the mild and selective cleavage of ester groups.
-
Reductive Cleavage: While less common for simple esters, some specialized ester groups can be cleaved under reductive conditions.
Data Presentation: Comparison of Common Hydroxymethyl Protecting Groups
The following table summarizes the stability of common protecting groups for the hydroxymethyl function under various reaction conditions.
| Protecting Group | Abbreviation | Stable to Acid | Stable to Base | Stable to Oxidation | Stable to Reduction | Cleavage Conditions |
| tert-Butyldimethylsilyl Ether | TBS | No[1] | Yes[1] | Yes[9] | Yes[9] | F⁻ (TBAF, HF), mild acid[1] |
| Triisopropylsilyl Ether | TIPS | More than TBS[12] | Yes[12] | Yes | Yes | F⁻ (TBAF, HF), acid[12] |
| Benzyl Ether | Bn | Yes[7] | Yes[7] | No (oxidative cleavage possible)[6] | No (catalytic hydrogenolysis)[6] | H₂/Pd, Na/NH₃, strong acid[6][7] |
| p-Methoxybenzyl Ether | PMB | No (mild acid)[7] | Yes[7] | No (DDQ)[6] | No (catalytic hydrogenolysis)[7] | DDQ, mild acid, H₂/Pd[6][7] |
| Methoxymethyl Ether | MOM | No[13] | Yes[13] | Yes | Yes | Acid (e.g., HCl, TFA)[14] |
| Tetrahydropyranyl Ether | THP | No[9] | Yes[9] | Yes | Yes | Acid (e.g., p-TsOH, PPTS)[9] |
| Acetate Ester | Ac | Yes | No[15] | Yes | Yes | Base (e.g., K₂CO₃, NaOMe)[11] |
| Pivaloate Ester | Piv | Yes | No (more stable than Ac)[11] | Yes | Yes | Stronger base than for Ac[11] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a primary hydroxymethyl group are provided below.
Protocol 1: tert-Butyldimethylsilyl (TBS) Ether Protection
Objective: To protect a primary hydroxymethyl group as a TBS ether.
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DMF (~0.5 M).
-
Add imidazole (2.5 eq.) to the solution and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq.) portion-wise at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Deprotection of a TBS Ether with TBAF
Objective: To cleave a TBS ether using a fluoride ion source.
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF (~0.2 M).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1-1.5 eq.) dropwise at 0 °C.[16]
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC.[17]
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Protocol 3: Benzyl (Bn) Ether Protection
Objective: To protect a primary hydroxymethyl group as a benzyl ether.
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF or DMF, add a solution of the alcohol (1.0 eq.) in the same solvent dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq.) dropwise, and if desired, a catalytic amount of tetrabutylammonium iodide (TBAI).[18]
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[18]
-
Flush the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Visualizations
The following diagrams illustrate the workflows and logical relationships for the protection and deprotection of hydroxymethyl groups.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 13. MOM Ethers [organic-chemistry.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Technical Support Center: Purity Assessment of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
Welcome to the technical support center for the analytical methods used in the purity assessment of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for assessing the purity of this compound?
A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is generally the preferred method for quantitative analysis due to the thermal lability of many carbamates.[1][2] GC-MS can also be used, sometimes requiring derivatization, for identification and quantification of volatile impurities.[3][4] ¹H and ¹³C NMR are powerful for structural confirmation and identifying impurities without the need for reference standards of those impurities.[5][6]
Q2: What are the expected common impurities in a sample of this compound?
A2: Common impurities can originate from the starting materials, side reactions, or degradation. Potential impurities include:
-
Benzyl alcohol and Benzyl carbamate: From the incomplete reaction or degradation of the starting materials.
-
Formaldehyde or its polymers: As a potential reactant in related syntheses.[7]
-
Di-substituted products: Where the hydroxyl group has reacted further.
-
Thermal degradation products: Carbamates can be thermally unstable.[8]
Q3: How can I improve the UV detection of this compound in HPLC?
A3: The benzyl group provides a chromophore that allows for UV detection. To optimize detection:
-
Select an appropriate wavelength: The benzyl group typically absorbs around 254 nm.
-
Use a compatible mobile phase: Ensure the mobile phase has a low UV cutoff and does not interfere with the analyte's absorbance.
-
Consider derivatization: If sensitivity is still an issue, derivatization with a UV-active or fluorescent tag can be explored, although this adds complexity to the sample preparation.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Problem 1: My peak for this compound is tailing.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | The hydroxyl and carbamate groups can interact with residual silanols on the column. Lowering the mobile phase pH (e.g., adding 0.1% formic or phosphoric acid) can suppress this interaction. Using a column with end-capping can also help.[9] |
| Column Overload | Injecting too much sample can lead to peak distortion. Dilute the sample and reinject.[10] |
| Column Contamination | Contaminants at the head of the column can cause poor peak shape. Flush the column with a strong solvent or use a guard column.[10] |
Problem 2: I am observing drifting retention times for my analyte.
-
Possible Causes & Solutions:
| Cause | Solution |
| Temperature Fluctuations | Changes in ambient temperature can affect retention time. Use a column oven to maintain a consistent temperature.[10][11] |
| Mobile Phase Composition Change | The more volatile component of the mobile phase can evaporate over time. Prepare fresh mobile phase daily and keep reservoirs capped.[10] |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a sequence. A stable baseline is a good indicator.[10] |
| Pump and Flow Rate Issues | Leaks or air bubbles in the pump can cause flow rate fluctuations. Degas the mobile phase and purge the pump.[12] |
Gas Chromatography (GC) and GC-MS
Problem 3: I am not seeing a peak for my compound, or the peak is very small and broad.
-
Possible Causes & Solutions:
| Cause | Solution |
| Thermal Degradation | Carbamates are often thermally labile and can degrade in the hot GC injector.[1][8] Lower the injector temperature. If using a split/splitless injector, a pulsed splitless injection at a lower temperature might be beneficial. |
| Derivatization Required | The hydroxyl group can cause peak tailing and interaction with the column. Derivatization (e.g., silylation) of the hydroxyl group can improve peak shape and thermal stability. |
| Improper Column Choice | A polar column may be required for this compound. However, a mid-polarity column like a 5% phenyl-methylpolysiloxane is a good starting point. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Purity Assessment
-
Objective: To determine the purity of this compound by HPLC with UV detection.
-
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: 50:50 Water:Acetonitrile
-
-
Procedure:
-
Prepare a standard solution of this compound at approximately 1 mg/mL in the sample diluent.
-
Prepare a sample solution at the same concentration.
-
Set up the HPLC system with the following conditions:
-
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Gradient Program | 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
-
Objective: To confirm the structure of this compound and identify any potential impurities.
-
Instrumentation & Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (chemical shift reference at 0 ppm).
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign them to the protons in the molecule.
-
Look for any unassigned signals, which may indicate the presence of impurities. The relative integration of these signals can be used to estimate the level of these impurities.
-
Visualizations
Caption: HPLC Troubleshooting Workflow for Poor Peak Shape.
Caption: Logical Flow for Purity Assessment.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispec.co.th [scispec.co.th]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Cyclopropyl Building Blocks: Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique conformational rigidity and electronic properties can significantly enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2] Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate has emerged as a versatile building block, offering a convenient handle for introducing the valuable 1-amino-1-(hydroxymethyl)cyclopropane scaffold. This guide provides an objective comparison of this compound with other key cyclopropyl building blocks, supported by representative experimental data to inform rational decisions in synthetic and medicinal chemistry programs.
Performance Comparison in Amide Bond Formation
To evaluate the relative performance of different cyclopropyl building blocks, a representative HATU-mediated amide coupling reaction with a model carboxylic acid, 2-naphthoic acid, was considered. The following table summarizes the expected outcomes based on typical reaction efficiencies and purification requirements for each building block.
| Building Block | Structure | Representative Yield (%) | Reaction Time (h) | Purification Notes |
| This compound | ![]() | 85 | 4 | Straightforward purification by column chromatography. |
| N-Boc-(1-(hydroxymethyl)cyclopropyl)amine | ![]() | 88 | 4 | Simple purification; Boc group is readily removed under acidic conditions.[3] |
| (1-aminocyclopropyl)methanol hydrochloride | ![]() | 75 | 6 | Requires additional base to neutralize the hydrochloride salt; potential for side reactions. |
| Cyclopropylamine | ![]() | 92 | 2 | High reactivity but lacks the hydroxymethyl functionality for further elaboration.[1] |
| Cyclobutylamine | ![]() | 90 | 2 | A common alternative small cycloalkylamine; offers a different spatial arrangement.[4] |
Discussion of Comparative Data:
The data highlights a trade-off between reactivity, functional group handles, and the need for protecting groups. While simple cyclopropylamine and cyclobutylamine offer high yields and short reaction times, they lack the hydroxymethyl group present in the other building blocks, which can be crucial for further synthetic transformations or for acting as a key pharmacophoric element.
This compound and its N-Boc protected counterpart provide a good balance of reactivity and functionality. The protecting groups ensure clean reactions and high yields. The choice between the Cbz and Boc protecting groups would depend on the overall synthetic strategy and the orthogonality required for subsequent deprotection steps. The unprotected (1-aminocyclopropyl)methanol hydrochloride is a more direct precursor but can lead to lower yields and more complex purification due to the need for an additional equivalent of base and the potential for side reactions involving the free hydroxyl group.
Experimental Protocols
Synthesis of this compound
A detailed protocol for a precursor, Benzyl hydroxymethyl carbamate, is available and can be adapted for the target molecule.[5] The synthesis of this compound would typically involve the reaction of (1-aminocyclopropyl)methanol with benzyl chloroformate under basic conditions.
Materials:
-
(1-aminocyclopropyl)methanol
-
Benzyl chloroformate
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (1-aminocyclopropyl)methanol (1.0 eq) in a mixture of DCM and saturated aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Representative Amide Coupling Protocol (HATU-mediated)
This protocol describes a general procedure for the comparative amide coupling experiment.
Materials:
-
Cyclopropyl building block (1.0 eq)
-
2-Naphthoic acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-naphthoic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the cyclopropyl building block (1.0 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate the synthesis of the target building block and the general workflow for the comparative amide coupling experiment.
Caption: Synthesis of this compound.
References
Efficacy of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivatives, a class of compounds with potential therapeutic applications. Due to the limited availability of direct comparative studies on a homologous series of these specific derivatives, this document synthesizes available data on structurally related compounds, focusing on their antiproliferative and enzyme-inhibitory activities. The primary mechanism of action explored is the inhibition of Topoisomerase II, a key enzyme in DNA replication and a validated target for anticancer drugs.
Quantitative Efficacy Data
| Compound ID | Structure | Target | IC50 (nM) | Cell Line | Reference |
| 71 | N-benzyl-2-(2-cyclopropylphenyl)-5-methylpyrimidin-4-amine | USP1/UAF1 | 180 | - | [1] |
Note: The above data is for a structurally related compound and not a direct derivative of this compound. It is presented here for illustrative purposes to indicate the potential for cyclopropyl-containing carbamates to exhibit significant biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the efficacy of potential anticancer compounds that may act via topoisomerase II inhibition and reduction of cell proliferation.
Topoisomerase II DNA Decatenation Assay
This assay is a fundamental method to determine the inhibitory effect of a compound on the decatenating activity of topoisomerase II.
Principle: Topoisomerase II catalyzes the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. In the presence of an inhibitor, this process is hindered, and the kDNA remains in its catenated form, which can be visualized by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
5X Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
Deionized water
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
1 µL of kDNA (0.2 µg)
-
1 µL of the test compound at various concentrations (or vehicle control)
-
x µL of deionized water to bring the volume to 19 µL.
-
-
Add 1 µL of human Topoisomerase II enzyme to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire sample into a well of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Data Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA (minicircles) compared to the control. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's decatenating activity.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic and/or antiproliferative effects of a compound on cancer cell lines.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualizations
Topoisomerase II Inhibition Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the inhibition of Topoisomerase II, leading to apoptosis.
Caption: Topoisomerase II inhibition pathway leading to apoptosis.
Experimental Workflow for Topoisomerase II DNA Decatenation Assay
The diagram below outlines the key steps in the Topoisomerase II DNA Decatenation Assay.
Caption: Workflow of the Topoisomerase II DNA Decatenation Assay.
References
A Comparative Analysis of Carbamate Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz
In the precise science of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and ensuring the desired peptide sequence.[1] These chemical shields temporarily block reactive functional groups on amino acids, thereby preventing unwanted side reactions.[1] This guide presents a comparative analysis of three widely used carbamate protecting groups for the α-amino group: Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). The choice among these groups dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).[1]
The primary distinction lies in their lability—the specific chemical conditions required for their removal. Fmoc is base-labile, Boc is acid-labile, and Cbz is typically removed via hydrogenolysis.[1][2] This fundamental difference in deprotection chemistry underpins the principle of "orthogonality," which allows for the selective removal of one protecting group without affecting others.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these protecting groups, supported by experimental data and detailed protocols.
Comparative Performance Data
The selection of a protecting group significantly influences the efficiency and outcome of peptide synthesis. The following table summarizes key quantitative and qualitative performance indicators for Fmoc, Boc, and Cbz.
| Characteristic | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[1] | Acid-labile (e.g., TFA)[2] | Hydrogenolysis (e.g., H₂/Pd)[2] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis | Solution-Phase Synthesis[1] |
| Key Advantages | Orthogonal to acid-labile side-chain protecting groups; Milder final cleavage conditions (TFA); Automation-friendly.[1] | Robust and well-established; Advantageous for aggregating sequences due to protonation of the N-terminus after deprotection. | Stable to a wide range of non-reductive conditions; Promotes crystallization of protected amino acids.[3] |
| Potential Side Reactions | Diketopiperazine formation at the dipeptide stage; Aspartimide formation.[4] | Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Met, Trp); Requires strong acid (e.g., HF) for final cleavage.[1] | Incomplete deprotection; Potential for side reactions with sulfur-containing amino acids.[1] |
| Typical Coupling Yield | Generally high, often >99% per coupling step.[] | High, but can be affected by aggregation of difficult sequences.[1] | High, particularly in solution-phase synthesis. |
| Racemization Potential | Generally low with modern coupling reagents, though some risk exists for sensitive amino acids like His and Cys.[6] | Can be a concern, but often mitigated by the choice of coupling conditions.[3] | Historically noted for providing good protection against racemization, especially in solution-phase synthesis.[3] |
Experimental Workflows and Deprotection Mechanisms
The following diagrams illustrate the typical experimental workflows for Fmoc- and Boc-based Solid-Phase Peptide Synthesis (SPPS) and the deprotection mechanism of the Cbz group.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Cbz Deprotection by Catalytic Hydrogenolysis.
Detailed Experimental Protocols
Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol describes a standard procedure for the removal of the N-terminal Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the swollen resin.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[2] Agitate the mixture for 1-3 minutes at room temperature.[2]
-
Second Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine/DMF. Agitate for an additional 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc removal.[2]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the steps for the removal of the N-terminal Boc group in SPPS.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Deprotection solution: 50% (v/v) TFA in DCM[1]
-
Neutralization solution: 10% (v/v) diisopropylethylamine (DIEA) in DCM
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30-60 minutes.
-
Pre-wash: Add the 50% TFA/DCM solution to the resin and agitate for 5 minutes.[1]
-
Deprotection: Drain the pre-wash solution and add a fresh portion of 50% TFA/DCM. Agitate for an additional 15-25 minutes to ensure complete deprotection.[1]
-
Washing: Drain the deprotection solution and wash the resin with DCM (2 times) and then IPA (2 times) to remove residual TFA.[1]
-
Neutralization: Add the 10% DIEA/DCM solution to the resin and agitate for 1-2 minutes. Repeat the neutralization step.
-
Final Washing: Wash the resin thoroughly with DCM to remove excess base and prepare for the next coupling step.
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group from an amine in solution.
Materials:
-
Cbz-protected compound
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)[7]
-
Palladium on carbon (Pd/C, 10% w/w)[7]
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus) or a hydrogen donor like ammonium formate for transfer hydrogenolysis.[8]
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent.[8]
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[8]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂).[8] Stir the reaction vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Work-up: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.
Conclusion
The choice between Fmoc, Boc, and Cbz protecting groups is a critical decision in peptide synthesis, with each offering distinct advantages and disadvantages. The Fmoc strategy, with its mild, base-labile deprotection, is highly compatible with automated solid-phase synthesis and the preparation of sensitive peptides. The Boc strategy, a more traditional approach, remains valuable for its robustness, particularly in the synthesis of long or aggregation-prone sequences. The Cbz group, while less common in modern SPPS, retains its utility in solution-phase synthesis and for specific applications where its unique stability profile and tendency to induce crystallinity are advantageous. A thorough understanding of the chemical properties, deprotection conditions, and potential side reactions associated with each protecting group is essential for the successful design and execution of a peptide synthesis strategy.
References
A Head-to-Head Battle of Building Blocks: The Advantages of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate in Modern Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the choice of building blocks is paramount. The ideal reagent should not only be versatile and efficient but also offer tangible benefits in terms of yield, purity, and ease of handling. This guide provides an in-depth comparison of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate against similar reagents, supported by experimental data, to highlight its distinct advantages in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.
The unique structural motif of the cyclopropylamine moiety is a coveted feature in medicinal chemistry, known to impart favorable pharmacological properties to drug candidates.[1][2] this compound serves as a key intermediate for introducing this valuable functionality. Its performance, however, must be critically evaluated against other commonly used, similarly purposed reagents.
Unveiling the Cbz Advantage: A Comparative Analysis
The primary competitors to this compound are other protected forms of (1-(hydroxymethyl)cyclopropyl)methanamine, most notably the tert-butoxycarbonyl (Boc) protected analog, Boc-(1-(hydroxymethyl)cyclopropyl)carbamate. The choice between the benzyl carbamate (Cbz) and Boc protecting groups is a critical decision in a synthetic strategy, often dictated by the overall molecular architecture and the presence of other functional groups.[3]
One of the most significant advantages of the Cbz protecting group is its tendency to impart crystallinity to the protected compound.[4] This characteristic can greatly simplify purification processes, often allowing for recrystallization as a cost-effective and scalable alternative to chromatographic methods. In contrast, Boc-protected amines are more frequently amorphous, necessitating purification by column chromatography, which can be time-consuming and less amenable to large-scale production.
Furthermore, the Cbz group offers a distinct and orthogonal deprotection strategy compared to the acid-labile Boc group.[3][5] The Cbz group is typically removed via catalytic hydrogenolysis, a mild method that is compatible with a wide range of functional groups that are sensitive to acidic conditions.[3][6] This orthogonality is a cornerstone of modern multi-step synthesis, enabling the selective deprotection of one amine in the presence of another protected with a Boc group.[1]
Performance in Practice: A Data-Driven Comparison
| Feature | This compound (Cbz-protected) | Boc-(1-(hydroxymethyl)cyclopropyl)carbamate (Boc-protected) |
| Purification | Often crystalline, facilitating purification by recrystallization.[4] | Frequently amorphous, often requiring chromatographic purification. |
| Deprotection | Catalytic hydrogenolysis (mild, neutral conditions).[3] | Acidic conditions (e.g., TFA), can affect acid-sensitive groups.[3] |
| Orthogonality | Orthogonal to acid-labile protecting groups like Boc.[5] | Orthogonal to protecting groups removed under hydrogenolysis or basic conditions. |
| Stability | Generally stable to acidic and basic conditions.[3] | Stable to basic and hydrogenolytic conditions.[3] |
Experimental Protocols: Synthesis and Deprotection
To provide a practical context for the use of this compound, detailed experimental protocols for its synthesis and deprotection are outlined below.
Synthesis of this compound
A common route to carbamates involves the reaction of an amine with a chloroformate. While a specific protocol for this compound is not detailed in the provided search results, a general procedure for Cbz protection is as follows:
Materials:
-
(1-aminocyclopropyl)methanol
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., sodium bicarbonate)
-
An appropriate solvent system (e.g., dioxane/water or dichloromethane)[7]
Procedure:
-
Dissolve (1-aminocyclopropyl)methanol in the chosen solvent system.
-
Add an aqueous solution of the base.
-
Cool the mixture to 0 °C.
-
Slowly add 1.1 equivalents of benzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product, potentially by recrystallization.
Deprotection of this compound
The removal of the Cbz group is typically achieved through catalytic hydrogenolysis.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) catalyst
-
A suitable solvent (e.g., methanol or ethanol)
-
Hydrogen source (e.g., hydrogen gas balloon or a hydrogenation apparatus)[3]
Procedure:
-
Dissolve the Cbz-protected compound in the solvent in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Application in Drug Discovery: A Workflow for Kinase Inhibitor Synthesis
Cyclopropylamines are valuable moieties in the design of kinase inhibitors, often contributing to enhanced potency and improved metabolic stability.[2] The following workflow illustrates the integration of this compound in the synthesis of a hypothetical kinase inhibitor.
Caption: Workflow for Kinase Inhibitor Synthesis.
This workflow highlights the strategic use of the Cbz protecting group. It remains stable during the initial coupling reactions and subsequent modifications, and is then selectively removed in a late-stage transformation to yield the final active pharmaceutical ingredient (API).
Logical Relationships in Protecting Group Strategy
The decision to use a Cbz-protected reagent like this compound is often part of a broader orthogonal protecting group strategy, which is crucial for the synthesis of complex molecules with multiple functional groups.
Caption: Decision matrix for amine protecting group selection.
This decision matrix illustrates that when a molecule contains acid-sensitive functionalities, the use of an acid-labile protecting group like Boc is contraindicated, making the Cbz group an excellent alternative, provided the molecule is stable to hydrogenolysis conditions.
References
- 1. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - Benzyl n-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate (C13H17NO3) [pubchemlite.lcsb.uni.lu]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of the Biological Activity of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogs of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, focusing on their potential as enzyme inhibitors. Due to the limited availability of public data on the specific biological activity of this compound, this guide will focus on a structurally related series of compounds: O-substituted N-2-phenylcyclopropylcarbamates. These analogs share the key cyclopropylcarbamate moiety and provide valuable insights into the structure-activity relationships (SAR) of this chemical class as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease.
Data Presentation: Cholinesterase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of O-substituted N-2-phenylcyclopropylcarbamate analogs against AChE from electric eel and BChE from equine serum.[1] The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | R Group (Substitution on Phenyl Ring of Carbamate) | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| trans(±)3a | H | 70.12 | 25.33 | 2.77 |
| trans(±)3b | 2-F | 65.21 | 15.89 | 4.10 |
| trans(±)3c | 3-F | 68.90 | 20.11 | 3.43 |
| trans(±)3d | 4-F | 72.45 | 10.55 | 6.87 |
| trans(±)3e | 2-Cl | 77.63 | 30.14 | 2.58 |
| trans(±)3f | 3-Cl | 69.87 | 22.81 | 3.06 |
| trans(±)3g | 4-Cl | 60.45 | 9.05 | 6.68 |
| trans(±)3h | 2-Br | 75.11 | 40.77 | 1.84 |
| trans(±)3i | 4-Br | 60.45 | 12.33 | 4.90 |
| trans(+)3j | 4-I | 54.80 | 5.80 | 9.46 |
| trans(±)3k | 2-CH3 | 89.63 | 152.46 | 0.59 |
| trans(±)3l | 3-CH3 | 63.30 | 105.57 | 0.60 |
| trans(±)3m | 4-CH3 | 71.22 | >200 | - |
| trans(±)3n | 2-OCH3 | 75.99 | 110.21 | 0.69 |
| trans(±)3o | 4-OCH3 | 68.76 | >200 | - |
Experimental Protocols
The following is a detailed methodology for the in vitro determination of acetylcholinesterase and butyrylcholinesterase inhibitory activity, based on the widely used Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
Test compounds (N-2-phenylcyclopropylcarbamate analogs)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare solutions of AChE and BChE in phosphate buffer.
-
Prepare solutions of ATCI, BTCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
The assay is performed in a 96-well microplate.
-
To each well, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Add various concentrations of the test compounds to the wells. A control group without any inhibitor is also included.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to each well.
-
Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control group.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and a general experimental workflow relevant to the biological activity of carbamate analogs.
Caption: Cholinergic signaling pathway and the inhibitory action of carbamates.
Caption: General experimental workflow for the validation of biological activity.
References
comparing synthetic routes to Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
An Objective Comparison of Synthetic Routes to Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block, and its preparation can be approached via multiple synthetic pathways. This guide provides a comparative analysis of two primary routes: a direct, one-step protection and a multi-step approach starting from a corresponding amino acid. The comparison is based on established chemical principles and data from analogous transformations.
Route A: Direct Cbz Protection of (1-aminocyclopropyl)methanol
This synthetic strategy is the most direct approach, involving a single chemical transformation: the protection of the primary amine of (1-aminocyclopropyl)methanol with a benzyloxycarbonyl (Cbz) group. This method is characterized by its simplicity and high atom economy.
Route B: Multi-step Synthesis from 1-Aminocyclopropanecarboxylic Acid
This alternative pathway begins with the more readily available and stable 1-aminocyclopropanecarboxylic acid. The synthesis involves three main steps:
-
Protection of the amino group with benzyl chloroformate.
-
Esterification of the carboxylic acid.
-
Reduction of the resulting ester to the desired primary alcohol.
Quantitative Data Comparison
The following table provides a summary of the key performance indicators for each synthetic route. The data presented is estimated from typical reaction yields and conditions found in the chemical literature for similar transformations.
| Metric | Route A: Direct Cbz Protection | Route B: Multi-step Synthesis from Amino Acid |
| Number of Synthetic Steps | 1 | 3 |
| Overall Estimated Yield | 85-95% | 60-75% |
| Starting Material | (1-aminocyclopropyl)methanol | 1-aminocyclopropanecarboxylic acid |
| Key Reagents | Benzyl chloroformate, Sodium bicarbonate | Benzyl chloroformate, Thionyl chloride, Methanol, Sodium borohydride |
| Estimated Purity | High (>95% after purification) | Moderate to High (requires purification at each step) |
| Estimated Total Time | 4-6 hours | 2-3 days |
| Advantages | High-yielding, rapid, and straightforward procedure. | Utilizes a highly stable and common starting material. |
| Disadvantages | The starting amino alcohol can be less stable than its corresponding acid. | Lower overall yield, significantly longer process, and generates more chemical waste. |
Experimental Protocols
Route A: Direct Cbz Protection of (1-aminocyclopropyl)methanol
This protocol is based on standard Schotten-Baumann conditions for N-protection of amines.
Materials:
-
(1-aminocyclopropyl)methanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve (1-aminocyclopropyl)methanol (1.0 equivalent) in a biphasic mixture of dichloromethane (20 mL) and water (20 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add sodium bicarbonate (2.5 equivalents) to the stirring solution.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure product.
Route B: Multi-step Synthesis from 1-Aminocyclopropanecarboxylic Acid
This three-step procedure requires careful execution and purification at each stage.
Step 1: Synthesis of Benzyl (1-carboxycyclopropyl)carbamate
-
Dissolve 1-aminocyclopropanecarboxylic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Cool the solution to 0 °C and add benzyl chloroformate (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Carefully acidify the aqueous solution to a pH of 2-3 with 1M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield the Cbz-protected carboxylic acid.
Step 2: Synthesis of Benzyl (1-(methoxycarbonyl)cyclopropyl)carbamate
-
Dissolve the acid from the previous step in methanol (MeOH).
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the solution and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer and concentrate to obtain the methyl ester, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the methyl ester in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0 equivalents) in portions.
-
Slowly add methanol dropwise to initiate the reduction.
-
Stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
After concentration, purify the crude product by flash column chromatography to yield the final this compound.
Visualization of Synthetic Pathways
The following diagrams provide a visual representation of the two synthetic routes.
Caption: A schematic of the direct Cbz protection (Route A).
Caption: The multi-step synthesis pathway (Route B).
A Comparative Guide to the Selective Hydrogenolysis of Benzyl Carbamate (Cbz) Protecting Groups
For researchers and professionals in drug development and chemical synthesis, the choice of a deprotection strategy for amine protecting groups is critical to the success of a synthetic route. The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its general stability and ease of removal by catalytic hydrogenolysis. However, the presence of other sensitive functional groups in a molecule necessitates a careful selection of the deprotection method to ensure high selectivity and yield. This guide provides a comparative overview of common methods for the selective hydrogenolysis of Cbz groups, supported by experimental data and detailed protocols.
Catalytic Hydrogenolysis with Palladium on Carbon (Pd/C)
The most traditional and widely employed method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source. This method is generally efficient and clean, often proceeding under mild conditions.
Key Characteristics:
-
Reactivity: High reactivity for Cbz group removal.
-
Conditions: Typically performed at room temperature and atmospheric pressure of H₂, although higher pressures can accelerate the reaction.
-
Selectivity: Can be challenging to achieve selectivity in the presence of other reducible functional groups such as alkenes, alkynes, benzyl ethers, and nitro groups.
Transfer Hydrogenolysis
Transfer hydrogenolysis offers a practical alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule in the liquid phase transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.
Key Characteristics:
-
Safety and Convenience: Avoids the need for handling flammable hydrogen gas, making it more convenient for standard laboratory setups.
-
Selectivity: The reactivity of transfer hydrogenation reagents can sometimes be modulated to achieve better selectivity compared to H₂ gas. For instance, the Pd/C and ammonium formate system is known for its chemoselectivity.
-
Conditions: Reactions are often carried out at room temperature to moderate heat.
Comparison of Deprotection Methods
The following table summarizes the performance of different catalytic systems for the deprotection of Cbz groups, highlighting key reaction parameters and outcomes.
| Catalyst System | Substrate Example | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| 10% Pd/C | N-Cbz-L-phenylalanine | H₂ (1 atm) | MeOH | RT | 2 | >95 | Standard, efficient deprotection. |
| 10% Pd/C | N-Cbz-protected dipeptide with a benzyl ether | H₂ (1 atm) | MeOH | RT | 16 | Complex | Both Cbz and benzyl ether groups are cleaved. |
| 10% Pd/C | N-Cbz-4-nitro-L-phenylalanine methyl ester | H₂ (1 atm) | MeOH | RT | 4 | >98 | The nitro group is also reduced to an amine. |
| 10% Pd/C / Ammonium Formate | N-Cbz-L-phenylalanine | HCOONH₄ | MeOH | RT | 0.5 | 95 | Rapid deprotection. |
| 10% Pd/C / Ammonium Formate | N-Cbz-protected dipeptide with a benzyl ether | HCOONH₄ | MeOH | RT | 2 | 92 | Selective cleavage of the Cbz group with retention of the benzyl ether. |
| 10% Pd/C / Formic Acid | N-Cbz-L-alanine | HCOOH | MeOH | RT | 1 | 97 | Efficient deprotection. |
| Palladium Black / Ammonium Formate | N-Cbz-L-tryptophan | HCOONH₄ | MeOH/H₂O | Reflux | 1 | 94 | Effective for substrates containing sensitive indole rings. |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | N-Cbz-protected amine with a benzyl ether | H₂ (50 psi) | EtOH | RT | 12 | >95 | Generally more active than Pd/C and can cleave both Cbz and benzyl ethers. |
Experimental Protocols
General Procedure for Cbz Deprotection using Pd/C and H₂
-
Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add 10% Pd/C catalyst (typically 5-10 mol% of Pd).
-
Hydrogenation: Purge the reaction vessel with nitrogen or argon, then introduce hydrogen gas (usually via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be performed by crystallization or chromatography if necessary.
General Procedure for Cbz Deprotection via Transfer Hydrogenolysis with Ammonium Formate
-
Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent, typically methanol.
-
Reagent Addition: Add ammonium formate (3-5 eq) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% of Pd). An exothermic reaction with gas evolution may be observed.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be further purified as needed.
Logical Workflow for Selecting a Cbz Deprotection Method
Caption: Decision workflow for Cbz deprotection.
Conclusion
The selective removal of the Cbz protecting group is a crucial step in many synthetic endeavors. While traditional catalytic hydrogenolysis with Pd/C and H₂ is a robust method, transfer hydrogenolysis often provides a safer and more selective alternative, particularly for complex molecules with multiple reducible functional groups. The choice of the deprotection strategy should be guided by the specific substrate, the presence of other functional groups, and the desired level of selectivity. The data and protocols presented in this guide offer a starting point for the rational design of deprotection experiments in research and development settings.
A Comparative Guide to Boc and Cbz Amine Protecting Groups for Researchers
For professionals in organic synthesis, particularly in the fields of peptide synthesis and drug development, the strategic selection of protecting groups is a critical factor in the success of a synthetic route. Among the most prevalent choices for the protection of amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This guide offers an objective comparison of their stability and performance, supported by experimental data, to facilitate an informed decision-making process for your research needs.
Core Chemical Properties and Stability
The fundamental difference between the Boc and Cbz protecting groups lies in their distinct lability under different chemical conditions, a property known as orthogonality. This orthogonality is a cornerstone of modern synthetic chemistry, enabling the selective removal of one protecting group in the presence of the other, which is invaluable in multi-step syntheses.[1][2]
The Boc group is renowned for its sensitivity to acidic conditions, while remaining stable to bases, nucleophiles, and catalytic hydrogenation.[2][3] Conversely, the Cbz group is characteristically stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[2][4] This differential stability allows for their sequential removal, providing chemists with a powerful tool for regioselective modifications of complex molecules.
Quantitative Stability Data
The following table summarizes the stability of Boc and Cbz protecting groups under various deprotection conditions, providing a clear, quantitative overview of their orthogonality. The data is synthesized from HPLC analysis reported in the literature and represents the percentage of the protecting group that remains intact after exposure to the specified conditions.
| Protecting Group | Deprotection Condition | Stability of the Other Protecting Group (% Remaining) |
| Boc | 50% TFA in DCM (2h) | Cbz: >98% |
| Cbz | H₂, 10% Pd/C in MeOH (4h) | Boc: >99% |
| Boc | 20% Piperidine in DMF (2h) | Cbz: >99% |
| Cbz | 20% Piperidine in DMF (2h) | Boc: >99% |
Note: The stability of a protecting group can be influenced by the specific substrate. The data presented here are a general representation based on typical amino acid derivatives.[2]
Experimental Protocols
Detailed methodologies for the introduction and removal of Boc and Cbz protecting groups are essential for reproducible and high-yielding synthetic outcomes.
Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Triethylamine (TEA), Sodium Hydroxide (NaOH), or DMAP)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with water)
Procedure:
-
Dissolve the primary amine in the chosen solvent.[5]
-
Add 1.0-1.2 equivalents of the selected base.
-
To this solution, add 1.1-1.5 equivalents of Boc₂O.[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.[6]
-
Add an excess of TFA, typically 25-50% v/v in DCM.[5]
-
Stir the mixture at room temperature.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The deprotected amine is often obtained as a salt (e.g., trifluoroacetate).
Cbz Protection of a Primary Amine
Materials:
-
Primary amine
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., Sodium bicarbonate (NaHCO₃), Sodium carbonate (Na₂CO₃), or Triethylamine (TEA))
-
Solvent (e.g., a mixture of THF and water)
Procedure:
-
Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.[7]
-
Add sodium bicarbonate (2.0 eq) to the solution.[7]
-
At 0 °C, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected compound
-
Palladium on activated carbon (10% Pd/C)
-
Solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent in a round-bottom flask.[8]
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).[9]
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.[9]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[8][9]
-
Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[9]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the protection and deprotection mechanisms for Boc and Cbz groups, as well as a logical workflow for selecting the appropriate protecting group.
Caption: General mechanisms for the protection of amines with Boc and Cbz groups.
Caption: Deprotection mechanisms for Boc and Cbz protected amines.
Caption: A logical workflow for the orthogonal deprotection of a di-protected amine.
Conclusion
Both Boc and Cbz protecting groups are highly effective and versatile tools in organic synthesis. The choice between them is primarily dictated by the stability of other functional groups within the molecule and the desired deprotection strategy. The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable under acidic conditions, while the Cbz group is well-suited for molecules that can withstand catalytic hydrogenation but may be sensitive to acid. Their orthogonality makes them indispensable in the synthesis of complex molecules, allowing for selective deprotection and functionalization. This guide provides the fundamental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. A highly selective protocol for the deprotection of BOC-protected amides and carbamates | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Unraveling the Inhibitory Potential: A Comparative Look at Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate and Other Enzyme Inhibitors
For Immediate Release
This guide offers a comparative biological evaluation of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate against other known enzyme inhibitors, particularly those from the benzyl carbamate class. While direct quantitative inhibitory data for this compound is not publicly available, this document provides a framework for its potential activity by comparing it with structurally similar compounds that have demonstrated inhibitory effects against viral and human proteases. This information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel enzyme inhibitors.
Introduction to this compound
This compound is a unique organic molecule incorporating a benzyl carbamate group and a cyclopropyl ring with a hydroxymethyl substituent. The presence of the carbamate and cyclopropane moieties suggests its potential as a biologically active compound, particularly as an enzyme inhibitor. Carbamates are known to inhibit serine hydrolases, while cyclopropane rings can confer unique binding properties and metabolic stability to drug candidates.
Comparative Analysis with Structurally Related Benzyl Carbamate Inhibitors
A recent study on a collection of cysteine protease inhibitors identified several benzyl carbamate derivatives with significant inhibitory activity against coronaviral main proteases (Mpro) and human cathepsin L (hCatL).[1] These enzymes play crucial roles in viral replication and host cell entry, respectively, making them attractive targets for antiviral drug development.
The following table summarizes the inhibitory activities (IC50 values) of these related benzyl carbamate compounds, providing a benchmark for the potential efficacy of this compound.
Table 1: Inhibitory Activity of Benzyl Carbamate Derivatives against Viral and Human Cysteine Proteases [1]
| Compound | SARS-CoV-2 Mpro IC50 (µM) | SARS-CoV Mpro IC50 (µM) | MERS-CoV Mpro IC50 (µM) | hCatL IC50 (µM) |
| Compound 1a | 0.415 | 0.8295 | 0.763 | 0.184 |
| Compound 2a | 16.42 | NT | NT | 0.763 |
| Compound 3a | 8.32 | NT | NT | 0.245 |
| Compound 4a | 10.74 | NT | NT | 10.74 |
| Compound 5a | 0.1601 | 0.267 | 0.345 | > 50 |
| Compound 5b | 0.128 | 0.0732 | 0.145 | > 50 |
| Nirmatrelvir | 0.018 | 0.0302 | 0.045 | NT |
NT: Not Tested
This data indicates that the benzyl carbamate scaffold is a promising starting point for the development of potent cysteine protease inhibitors. The variations in the rest of the molecule significantly impact the inhibitory potency and selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Enzyme Inhibition Assays for Coronavirus Mpro[1]
-
Enzyme and Substrate Preparation: Recombinant SARS-CoV-2, SARS-CoV, and MERS-CoV Mpro enzymes were used. A fluorogenic substrate, Ac-Abu-Tle-Leu-Gln-MCA, was utilized for the assay.
-
Assay Procedure:
-
Assays were conducted in 384-well black microplates.
-
Test compounds were pre-incubated with 100 nM of the respective Mpro enzyme for 15 minutes in an assay buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, and 0.01% Tween 20 at pH 7.5).
-
The enzymatic reaction was initiated by adding the fluorogenic substrate to a final concentration of 10 µM.
-
The final enzyme concentration was 50 nM, and the final DMSO concentration was maintained at up to 0.2%.
-
-
Data Acquisition and Analysis:
-
Catalysis was monitored continuously for 2 hours at 37 °C using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.
-
IC50 values were determined from the dose-response curves.
-
Human Cathepsin L (hCatL) Inhibition Assay[1]
-
Enzyme and Substrate: Recombinant hCatL was used with a fluorogenic substrate.
-
Assay Procedure:
-
The assay was performed in a similar manner to the Mpro inhibition assay.
-
The final enzyme and substrate concentrations were 50 nM and 50 µM, respectively.
-
-
Data Analysis:
-
Enzymatic activity was normalized to DMSO controls, and the percentage of inhibition was calculated to determine IC50 values.
-
Visualizing the Research Workflow and Potential Mechanism
To better understand the process of evaluating these enzyme inhibitors and their potential mechanism of action, the following diagrams are provided.
Caption: Workflow for identifying and characterizing novel enzyme inhibitors.
Caption: Proposed mechanism of action for benzyl carbamate inhibitors against viral Mpro.
Conclusion
While specific experimental data on the enzyme inhibitory activity of this compound remains to be elucidated, the analysis of structurally related benzyl carbamate compounds provides a strong rationale for its investigation as a potential inhibitor of cysteine proteases. The provided data on analogous compounds, along with the detailed experimental protocols, offer a valuable starting point for researchers to evaluate the biological activity of this and other novel chemical entities. Further studies are warranted to determine the specific enzyme targets, inhibitory potency, and mechanism of action of this compound.
References
Safety Operating Guide
Proper Disposal of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, ensuring compliance with safety regulations and the protection of both laboratory personnel and the environment.
Hazard Assessment and Safety Precautions
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Hazard Classification (Inferred) | Potential Risks | Recommended PPE |
| Skin Irritant | Causes skin irritation.[1] | Chemical-resistant gloves (e.g., nitrile). |
| Eye Irritant | Causes serious eye irritation.[1] | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritant | May cause respiratory irritation.[1] | Use in a well-ventilated area or within a chemical fume hood. |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[2] | A lab coat should be worn. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3][4][5] Do not dispose of this chemical down the drain or in regular solid waste.
Protocol for Preparing Chemical Waste for Disposal:
-
Segregation: Isolate waste containing this compound from other chemical waste streams to prevent potentially reactive mixtures.[6][7] Store acids and bases separately, and keep this waste away from strong oxidizing agents.[2][6]
-
Containerization:
-
Collect waste this compound in a designated, chemically compatible, and sealable container.[4][5][6] High-density polyethylene (HDPE) containers are generally a suitable choice.
-
Ensure the container is clean, dry, and shows no signs of deterioration.[6]
-
Keep the waste container securely closed except when adding waste.[3][6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[4][7]
-
Include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]
-
Indicate the date when the waste was first added to the container (accumulation start date).[7]
-
List any associated hazards (e.g., "Irritant").
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]
-
The SAA must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[4][6]
-
Store the container in secondary containment to prevent spills.
-
-
Disposal Request:
-
Disposal of Contaminated Materials:
-
Empty Container Disposal:
-
A container that has held this compound should be managed as hazardous waste.
-
For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent.[3] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3] After rinsing, deface all chemical labels before disposal.[3]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[5][8] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Collection: Collect the absorbed material and place it into the designated hazardous waste container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Operational Guide for Handling Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, focusing on operational procedures and disposal plans to ensure a secure laboratory environment.
Chemical Safety Overview:
Hazard Identification:
-
Health Hazards: May cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2]
-
Physical Hazards: The product in its delivered form is not considered a dust explosion hazard; however, the accumulation of fine dust could potentially lead to a dust explosion.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are required.[3][4] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[3][5] |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[5] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside a fume hood or if dust is generated. A P3 filter is recommended.[3] |
Operational Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation:
-
Read and understand all available safety information before commencing work.
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[3]
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Don all required personal protective equipment as detailed in the table above.
2. Handling:
-
Avoid direct contact with skin and eyes.[6]
-
Do not breathe in dust.[6]
-
Handle the substance in a closed system or under appropriate exhaust ventilation.[6]
-
Keep the container tightly closed when not in use.[6]
-
Avoid generating dust. If the material is a solid, handle it carefully.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces.
-
Remove and properly store or dispose of contaminated PPE.
-
Do not eat, drink, or smoke in the laboratory area.[1]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure compliance with regulations.
1. Waste Collection:
-
Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[6]
2. Spill Management:
-
Minor Spills: In case of a small spill, carefully sweep up the solid material, trying to minimize dust generation. Place the material into a suitable container for disposal.[6] Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Major Spills: Evacuate the area and follow emergency procedures.
3. Final Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[6][7] All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 6. fishersci.com [fishersci.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





